2,7-Diiodophenanthrene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-diiodophenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFSPCXKCJYCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=C3)I)C=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489562 | |
| Record name | 2,7-Diiodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62325-31-9 | |
| Record name | 2,7-Diiodophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62325-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diiodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,7-Diiodophenanthrene from Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis for 2,7-diiodophenanthrene, a molecule of interest for applications in organic electronics and as a building block in medicinal chemistry. Due to the challenges associated with direct and regioselective iodination of the phenanthrene core, a three-step synthetic pathway is presented, commencing with the dinitration of phenanthrene, followed by reduction of the nitro groups to amines, and culminating in a Sandmeyer reaction to introduce the iodine atoms.
Proposed Synthetic Pathway
The synthesis of this compound from phenanthrene is proposed to proceed through the following key intermediates:
-
2,7-Dinitrophenanthrene: Formed via the electrophilic nitration of phenanthrene.
-
2,7-Diaminophenanthrene: Obtained by the reduction of the dinitro derivative.
-
This compound: Synthesized through the diazotization of the diamino compound followed by a Sandmeyer reaction with an iodide salt.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for analogous transformations and may require optimization for the specific phenanthrene substrates.
Step 1: Synthesis of 2,7-Dinitrophenanthrene
The direct nitration of phenanthrene can lead to a mixture of isomers. Achieving high regioselectivity for the 2,7-positions is a significant challenge. The following protocol is a general approach that may serve as a starting point for optimization.
Materials:
-
Phenanthrene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene in a minimal amount of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product is a mixture of nitro-isomers. Purify by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane to isolate the 2,7-dinitrophenanthrene isomer.
-
Recrystallize the purified product from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Synthesis of 2,7-Diaminophenanthrene
The reduction of the dinitro compound to the corresponding diamine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride in hydrochloric acid.
Materials:
-
2,7-Dinitrophenanthrene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 2,7-dinitrophenanthrene in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of tin(II) chloride dihydrate to the suspension.
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,7-diaminophenanthrene.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting the amino groups of 2,7-diaminophenanthrene into iodo groups.[1][2] This involves the formation of a bis-diazonium salt, which is then treated with an iodide source.
Materials:
-
2,7-Diaminophenanthrene
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,7-diaminophenanthrene in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water in a beaker, cooling it in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the bis-diazonium salt.
-
In a separate beaker, dissolve an excess of potassium iodide in water.
-
Slowly add the cold bis-diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for about 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate solution to remove any excess iodine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.
-
Purify the product by column chromatography or recrystallization from a suitable solvent (e.g., toluene or chlorobenzene).
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this synthetic pathway. It is important to note that experimental values may vary depending on the specific reaction conditions and purification methods employed.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Phenanthrene | C₁₄H₁₀ | 178.23 | White crystalline solid | 99-101 |
| 2,7-Dinitrophenanthrene | C₁₄H₈N₂O₄ | 268.23 | Yellow solid | >300 |
| 2,7-Diaminophenanthrene | C₁₄H₁₂N₂ | 208.26 | Light-colored solid | Decomposes |
| This compound | C₁₄H₈I₂ | 430.02 | Off-white to pale yellow solid | Not available |
Table 2: Spectroscopic Data (Expected)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 2,7-Dinitrophenanthrene | Aromatic protons in the range of 8.0-9.5 ppm. | Aromatic carbons in the range of 120-150 ppm. | ~1520, 1340 (NO₂ stretch) | 268 (M⁺) |
| 2,7-Diaminophenanthrene | Aromatic protons in the range of 7.0-8.5 ppm; broad singlet for NH₂ protons. | Aromatic carbons in the range of 110-145 ppm. | ~3400-3200 (N-H stretch) | 208 (M⁺) |
| This compound | Aromatic protons in the range of 7.5-9.0 ppm. | Aromatic carbons in the range of 90-140 ppm (ipso-carbons at lower field). | C-I stretch typically weak and in the far-IR region. | 430 (M⁺) |
Note: The spectroscopic data presented are estimations based on known chemical shift and absorption ranges for the respective functional groups and the phenanthrene scaffold. Actual experimental data should be acquired for confirmation.
Logical Relationships and Experimental Workflow
The synthesis of this compound follows a logical progression of functional group transformations on the aromatic core. The workflow is designed to introduce the desired iodo substituents at the specific 2 and 7 positions, which is not readily achievable through direct iodination.
Caption: Logical flow of the multi-step synthesis.
This in-depth guide provides a comprehensive overview of a feasible synthetic route to this compound. Researchers are encouraged to use these protocols as a foundation, with the understanding that optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the target compound. Standard laboratory safety procedures should be strictly followed when handling the hazardous chemicals involved in this synthesis.
References
Spectroscopic Profile of 2,7-Diiodophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,7-diiodophenanthrene, a halogenated derivative of the polycyclic aromatic hydrocarbon phenanthrene. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable reference for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. These predictions are derived from the known spectral characteristics of the parent phenanthrene molecule and the well-documented effects of iodine substitution on aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.5 - 8.7 | d | 2H | H-4, H-5 |
| ~ 8.0 - 8.2 | s | 2H | H-1, H-8 |
| ~ 7.8 - 8.0 | d | 2H | H-3, H-6 |
| ~ 7.6 - 7.8 | s | 2H | H-9, H-10 |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | C-4a, C-4b |
| ~ 130 - 135 | C-4, C-5 |
| ~ 128 - 132 | C-1, C-8 |
| ~ 125 - 130 | C-3, C-6 |
| ~ 122 - 127 | C-9, C-10 |
| ~ 120 - 125 | C-8a, C-10a |
| ~ 90 - 95 | C-2, C-7 |
Predicted in CDCl₃ solvent.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| 1600 - 1585 | Medium-Weak | Aromatic C=C ring stretching |
| 1500 - 1400 | Medium | Aromatic C=C ring stretching |
| 900 - 675 | Strong | C-H out-of-plane bending |
| ~ 500 | Medium-Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 430 | High | [M]⁺ (Molecular Ion) |
| 303 | Medium | [M-I]⁺ |
| 176 | Medium | [M-2I]⁺ |
| 151 | Medium | [M-I-C₂H₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of solid, non-volatile aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte signals.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range for aromatic carbons (typically 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation tables for functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample like this compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.
-
-
Mass Analysis:
-
Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses of atoms or functional groups. The presence of iodine will result in a characteristic isotopic pattern.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
A Technical Guide to the Solubility of 2,7-Diiodophenanthrene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2,7-diiodophenanthrene, a compound of interest in organic synthesis and materials science. A comprehensive search of scientific literature revealed a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a detailed experimental protocol for determining the solubility of this compound in common organic solvents. The methodologies outlined herein are established and widely accepted for characterizing the solubility of solid organic compounds. Furthermore, this guide includes a template for data presentation and a visual workflow to aid researchers in their experimental design and execution.
Introduction
This compound is a halogenated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. Its unique electronic and structural properties make it a valuable building block in the synthesis of novel organic materials, including semiconductors and fluorescent probes. The solubility of this compound in various organic solvents is a critical parameter for its purification, reaction optimization, and application development. Understanding its solubility behavior is essential for designing efficient synthetic routes and for its processing in various applications.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound has not been found in surveyed databases and literature. Researchers are encouraged to use the experimental protocols provided in this guide to generate this data. The following table is a template for recording and presenting the determined solubility values for clear and effective comparison.
Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Mass of this compound ( g/mol ) |
| Tetrahydrofuran (THF) | 430.01 | |||
| Chloroform (CHCl₃) | 430.01 | |||
| Dichloromethane (CH₂Cl₂) | 430.01 | |||
| Toluene | 430.01 | |||
| N,N-Dimethylformamide (DMF) | 430.01 | |||
| Dimethyl sulfoxide (DMSO) | 430.01 |
Experimental Protocol for Solubility Determination
The following protocol details the gravimetric method for determining the solubility of this compound. This method is straightforward and reliable for solid compounds.[1][2][3]
3.1. Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (THF, chloroform, dichloromethane, toluene, DMF, DMSO)
-
Analytical balance (readable to ±0.0001 g)
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
-
Pipettes and other standard laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[3]
-
Place the vial in a temperature-controlled environment and agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.[4]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-compatible 0.2 µm filter.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry evaporation dish.
-
Record the exact volume of the supernatant transferred.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents like DMF and DMSO, a vacuum oven at a moderate temperature may be necessary.
-
Once the solvent is completely removed, place the dish containing the solid residue in a vacuum oven or desiccator to dry to a constant weight.[2]
-
Weigh the evaporation dish with the dried solute. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = Mass of dissolved solute (g) / Volume of supernatant (L)
To express the solubility in moles per liter (mol/L), the following calculation is used:
Solubility (mol/L) = Mass of dissolved solute (g) / (Molar mass of solute ( g/mol ) × Volume of supernatant (L))
The molar mass of this compound (C₁₄H₈I₂) is 430.01 g/mol .
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently prevalent in the literature, this guide provides the necessary tools for researchers to determine this vital information. The detailed experimental protocol and the structured format for data presentation are intended to facilitate standardized and comparable results across different laboratories. The generation and dissemination of such data will be of significant value to the scientific community, particularly in the fields of organic chemistry, materials science, and drug development.
References
In-depth Analysis of 2,7-Diiodophenanthrene's Electronic Structure: A Theoretical and Computational Guide
An Examination of a Key Building Block for Advanced Materials and Therapeutics
This technical guide delves into the theoretical and computational examination of the electronic structure of 2,7-diiodophenanthrene. As a member of the polycyclic aromatic hydrocarbon (PAH) family, phenanthrene and its derivatives are of significant interest to researchers in materials science and drug development due to their unique photophysical and electronic properties. The introduction of iodine atoms at the 2 and 7 positions is expected to significantly modulate these properties, making this compound a promising candidate for various applications.
While direct, in-depth experimental and computational studies specifically focused on this compound are not extensively available in the public domain, this guide synthesizes foundational knowledge from research on related phenanthrene derivatives and outlines the established theoretical frameworks and computational methodologies that would be employed in its study. This document serves as a comprehensive roadmap for researchers and professionals seeking to understand and predict the behavior of this intriguing molecule.
Theoretical Framework: Understanding the Electronic Landscape
The electronic structure of a molecule like this compound is governed by the principles of quantum chemistry. The arrangement of its electrons in various molecular orbitals dictates its chemical reactivity, optical properties, and potential for use in electronic devices. Key theoretical concepts that are central to its study include:
-
Molecular Orbital (MO) Theory: This theory describes the wave-like behavior of electrons in molecules, leading to the formation of bonding and antibonding orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.
-
Density Functional Theory (DFT): DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases.[1] It is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for predicting molecular properties.
-
Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties, such as UV-Vis absorption spectra, TD-DFT is the most common computational approach. It allows for the calculation of excitation energies and oscillator strengths, which can be directly compared with experimental spectroscopic data.
Computational Methodology: A Practical Approach
A thorough computational investigation of this compound would involve a multi-step workflow.
Logical Workflow for Computational Analysis
Caption: A typical workflow for the computational study of a molecule's electronic structure.
Key Experimental Protocols for Validation
Computational results are most valuable when they can be validated against experimental data. For this compound, the following experimental techniques would be crucial:
-
Synthesis and Purification: The synthesis of phenanthrene derivatives often involves multi-step organic reactions. A potential synthetic route could involve the direct iodination of phenanthrene or the synthesis of a phenanthrene-2,7-diol followed by conversion to the diiodide. Purification would typically be achieved through techniques like column chromatography and recrystallization.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and purity of the synthesized compound.
-
UV-Visible Spectroscopy: This technique is used to measure the electronic absorption of the molecule, providing experimental data to compare with the results of TD-DFT calculations.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These experimental values can be correlated with the calculated HOMO and LUMO energy levels.
-
Predicted Electronic Properties and Data
Based on studies of related halogenated phenanthrenes and other iodinated aromatic compounds, we can anticipate certain trends in the electronic properties of this compound.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Trend/Value | Rationale |
| HOMO Energy | Higher than unsubstituted phenanthrene | The iodine atoms, through the heavy atom effect and potential for hyperconjugation, can raise the energy of the HOMO. |
| LUMO Energy | Lower than unsubstituted phenanthrene | The electron-withdrawing inductive effect of iodine can lower the energy of the LUMO. |
| HOMO-LUMO Gap | Smaller than unsubstituted phenanthrene | The combined effect of a raised HOMO and a lowered LUMO will lead to a reduced energy gap. |
| Absorption Spectrum | Red-shifted compared to phenanthrene | A smaller HOMO-LUMO gap typically results in absorption of lower-energy (longer wavelength) light. |
Conclusion and Future Directions
While a dedicated body of research on this compound is yet to be established, the theoretical and computational tools are readily available to unlock a deep understanding of its electronic structure. The predictions outlined in this guide, based on established chemical principles and findings for analogous compounds, suggest that this compound possesses intriguing electronic properties that warrant further investigation.
Future research should focus on the synthesis and experimental characterization of this molecule to validate computational predictions. Such studies will be instrumental in paving the way for its application in novel organic electronic materials, sensors, and potentially as a scaffold in medicinal chemistry. The interplay between theoretical predictions and experimental validation will be key to fully harnessing the potential of this compound and its derivatives.
References
CAS number and IUPAC nomenclature for 2,7-Diiodophenanthrene
A comprehensive analysis of available data for researchers, scientists, and drug development professionals.
Introduction
This technical guide serves to provide an in-depth overview of 2,7-Diiodophenanthrene, focusing on its chemical identifiers, structural information, and any available data relevant to its application in research and drug development. Despite a thorough search of scientific databases and chemical repositories, specific information regarding the CAS number, detailed experimental protocols, and biological signaling pathways for this compound is limited. The majority of available data pertains to its oxidized derivative, this compound-9,10-dione. This guide will present the available information for the target compound and its close analogue, highlighting the current gaps in knowledge.
Chemical Identity and Nomenclature
A definitive, registered CAS (Chemical Abstracts Service) number for this compound could not be identified through extensive searches. However, based on the principles of IUPAC (International Union of Pure and Applied Chemistry) nomenclature, the systematic name for this compound is This compound .
In contrast, the closely related compound, This compound-9,10-dione , is well-documented with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 16218-32-9 | [1][2] |
| IUPAC Name | This compound-9,10-dione | [2] |
| Molecular Formula | C₁₄H₆I₂O₂ | [1][2] |
| Molecular Weight | 460.01 g/mol | [1] |
| Synonyms | 2,7-Diiodophenanthrenequinone | [1] |
Experimental Data and Protocols
Currently, there is a notable absence of published, detailed experimental protocols specifically for the synthesis or reaction of this compound. The scientific literature predominantly focuses on the synthesis and applications of halogenated phenanthrene derivatives, particularly the dibromo and dione analogues. For instance, methods for the synthesis of 2,7-dibromo-9,10-phenanthrenedione have been described, which may serve as a potential starting point for the development of a synthetic route to this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of this compound. The broader class of phenanthrene derivatives has been investigated for various biological activities, but data on the diiodo-substituted variant is not available.
Logical Relationship Diagram
Due to the lack of specific experimental workflows or signaling pathways for this compound, a diagram illustrating these aspects cannot be generated. However, a logical diagram can represent the relationship between the requested compound and the more extensively documented derivative.
Caption: Relationship between this compound and its documented derivative.
Conclusion and Future Directions
For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of data underscores the need for foundational research to synthesize and characterize this compound. Future studies should aim to:
-
Develop and publish a reliable synthetic protocol for this compound.
-
Characterize the physicochemical properties of the compound.
-
Investigate its potential biological activities and mechanisms of action.
Such research would be invaluable in determining the potential of this compound as a scaffold or intermediate in the development of novel therapeutics.
References
Unlocking New Frontiers: A Technical Guide to the Potential Applications of Novel 2,7-Diiodophenanthrene Derivatives
For Immediate Release
This technical guide explores the burgeoning potential of novel 2,7-diiodophenanthrene derivatives as versatile building blocks for advanced materials and therapeutics. Phenanthrene, a polycyclic aromatic hydrocarbon, offers a rigid and planar core structure conducive to π-electron delocalization, making its derivatives promising candidates for a range of applications. Strategic functionalization at the 2 and 7 positions, in particular, allows for the extension of the conjugated system and the fine-tuning of molecular properties. The presence of iodine atoms at these positions provides reactive handles for the synthesis of a diverse array of novel derivatives through well-established cross-coupling methodologies. This guide will delve into the synthesis, potential applications in organic electronics and photocatalysis, and the prospective biological activities of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of this exciting class of molecules.
Synthesis of Novel this compound Derivatives: A Gateway to Innovation
The synthesis of novel this compound derivatives primarily relies on the functionalization of the commercially available this compound-9,10-dione. This starting material can be elaborated into a variety of precursors suitable for further derivatization, most notably through Suzuki and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are highly efficient for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and alkynyl substituents at the 2 and 7 positions of the phenanthrene core.
A key synthetic strategy involves the initial modification of the 9 and 10 positions to improve solubility and prevent unwanted side reactions. For instance, the synthesis of 9,10-bis(4-alkoxyphenyl)-2,7-diiodophenanthrenes creates a more soluble and processable precursor for subsequent polymer synthesis.[1]
Sonogashira Coupling for 2,7-Dialkynylphenanthrene Derivatives
The Sonogashira coupling reaction provides a powerful tool for the synthesis of 2,7-dialkynylphenanthrene derivatives by reacting a this compound precursor with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This approach has been successfully employed to create conjugated porous polymers (CPPs) with high surface areas.[2] These polymers, built from this compound-9,10-dione and various alkynyl comonomers, exhibit interesting properties for applications in photocatalysis.[2]
Caption: Synthetic pathway for 2,7-dialkynylphenanthrene derivatives.
Suzuki Coupling for 2,7-Diarylphenanthrene Derivatives
Similarly, the Suzuki coupling reaction enables the synthesis of 2,7-diarylphenanthrene derivatives by coupling a this compound precursor with arylboronic acids or esters. This methodology has been utilized to synthesize a series of heterocycle-flanked alkoxyphenanthrenes with promising charge transport properties for organic field-effect transistors (OFETs).[3][4] The choice of the aryl group allows for precise tuning of the electronic properties of the final molecule.
Caption: Synthetic pathway for 2,7-diarylphenanthrene derivatives.
Potential Applications: From Electronics to Medicine
The ability to introduce a wide variety of functional groups at the 2 and 7 positions of the phenanthrene core opens up a vast landscape of potential applications.
Organic Electronics
The rigid, planar, and extended π-conjugated systems of 2,7-disubstituted phenanthrene derivatives make them highly attractive for applications in organic electronics. Recent research has demonstrated that heterocycle-flanked alkoxyphenanthrenes can function as the active semiconductor layer in OFETs.[3][4] By varying the flanking heterocycles, the charge transport characteristics can be tuned from p-channel to n-channel and even ambipolar behavior.[3]
| Derivative Architecture | Flanking Heterocycle | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| D'-D-D' | Thiophene | 0.85 (p-channel) | 10⁸ | [3] |
| A-D-A | Isatin | Not specified (n-channel) | Not specified | [3] |
| A-D-A | Naphthalimide | Not specified (ambipolar) | Not specified | [3] |
Table 1: Charge Transport Properties of Heterocycle-Flanked Alkoxyphenanthrenes in OFETs.
Caption: General workflow for OFET fabrication and characterization.
Photocatalysis
The extended conjugation and tunable electronic properties of this compound derivatives also make them promising candidates for photocatalysis. Conjugated porous polymers synthesized from this compound-9,10-dione have been shown to act as efficient, recyclable, heterogeneous photo-organocatalysts for C-H functionalization reactions, such as the aza-Henry reaction, under visible light irradiation.[2] The porous nature of these materials facilitates substrate access to the catalytic sites, while the phenanthrene core acts as the photosensitizer.
Potential Biological Activity
While research into the biological activities of novel this compound derivatives is still in its early stages, the broader class of 2,7-substituted phenanthrenes has demonstrated significant cytotoxic and anti-inflammatory properties.[5] This suggests that novel derivatives synthesized from the 2,7-diiodo precursor could also exhibit interesting pharmacological profiles. For example, various naturally occurring and synthetic phenanthrene derivatives have shown potent activity against a range of cancer cell lines.
| Compound | Substitution at 2,7-positions | Cell Line | IC₅₀ (µM) | Reference |
| 6-Methoxycoelonin | 2-hydroxy, 7-hydroxy | Melanoma | 2.59 | [5] |
| Shancidin | 2-hydroxy, 7-hydroxy | SMMC-7721 (Hepatocellular carcinoma) | 12.57 | [6] |
| Shancidin | 2-hydroxy, 7-hydroxy | A549 (Lung carcinoma) | 18.21 | [6] |
| Shancidin | 2-hydroxy, 7-hydroxy | MGC80-3 (Gastric cancer) | 11.60 | [6] |
Table 2: Cytotoxic Activity of Selected 2,7-Disubstituted Phenanthrene Derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis of novel this compound derivatives based on established methodologies. Researchers should consult the primary literature for specific reaction conditions and purification procedures.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound precursor (1 equivalent), the terminal alkyne (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a copper(I) co-catalyst like CuI (0.1-0.2 equivalents).
-
Solvent and Base: Add a suitable degassed solvent (e.g., THF, DMF, or a mixture thereof) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling
-
Reaction Setup: In a round-bottom flask, combine the this compound precursor (1 equivalent), the arylboronic acid or ester (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.
Conclusion and Future Outlook
Novel this compound derivatives represent a highly promising and versatile platform for the development of new materials and potential therapeutic agents. The synthetic accessibility of these compounds, coupled with the ability to precisely tune their electronic and steric properties, opens up exciting avenues for future research. In the field of organic electronics, further optimization of molecular design could lead to even higher performance in OFETs and other devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In the realm of photocatalysis, the development of new porous polymers with tailored pore sizes and functionalities could lead to highly selective and efficient catalytic systems. Furthermore, a systematic investigation into the biological activities of a library of novel this compound derivatives could uncover new lead compounds for drug discovery. The continued exploration of this fascinating class of molecules is sure to yield significant scientific and technological advancements.
References
- 1. A Versatile Synthesis for New 9,10-Bis(4-alkoxyphenyl)-2,7-diiodophenanthrenes:â Useful Precursors for Conjugated Polymers [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. 16218-32-9|this compound-9,10-dione| Ambeed [ambeed.com]
Health and Safety Information for Handling 2,7-Diiodophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling any chemical. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety measures in place.
Introduction
2,7-Diiodophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH). Its structure, characterized by a phenanthrene backbone with iodine atoms at the 2 and 7 positions, suggests potential applications in organic synthesis, materials science, and pharmaceutical research. As with many halogenated PAHs, it is crucial to handle this compound with a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the available health and safety information for this compound, including its physicochemical properties, known hazards, handling procedures, and emergency protocols.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize the available information. In the absence of specific toxicological data, information for the closely related compound this compound-9,10-dione is included for reference, as are general toxicological endpoints for halogenated aromatic compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | This compound-9,10-dione |
| Molecular Formula | C₁₄H₈I₂ | C₁₄H₆I₂O₂ |
| Molecular Weight | 430.02 g/mol | 460.01 g/mol [1][2] |
| Appearance | Beige solid[3] | - |
| Melting Point | 95 - 101 °C / 203 - 213.8 °F[3] | 309 - 310 °C[2] |
| Boiling Point | 336 °C / 636.8 °F[3] | 547.1 ± 43.0 °C (Predicted)[2] |
| Solubility | Insoluble in water[3] | - |
| Vapor Pressure | 1 mmHg @ 116 °C[3] | - |
| Specific Gravity | 1.063[3] | - |
Table 2: GHS Hazard Classification and Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[4] |
| Hazardous to the aquatic environment, short-term (Acute) (Category 1) |
| Warning | H400: Very toxic to aquatic life.[5] |
| Hazardous to the aquatic environment, long-term (Chronic) (Category 1) |
| Warning | H410: Very toxic to aquatic life with long lasting effects.[4][5] |
Experimental Protocols for Hazard Assessment
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Principle: A stepwise procedure with the use of a minimum number of animals. A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.
-
Methodology:
-
Test Animals: Healthy, young adult rats (e.g., Wistar strain), typically females.
-
Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should not exceed 1 mL/100g of body weight.
-
Dose Progression: The initial dose is selected from a series of default dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg). The outcome for each animal determines the dose for the next.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
-
Skin Irritation/Corrosion Test (Based on OECD Guideline 404)
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to the skin of a test animal, and the degree of irritation or corrosion is assessed.
-
Methodology:
-
Test Animals: Healthy, young adult albino rabbits.
-
Preparation of Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application of Test Substance: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 to 4.
-
Classification: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.[4]
-
Eye Irritation/Corrosion Test (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Principle: The substance is instilled into the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are assessed.
-
Methodology:
-
Test Animals: Healthy, young adult albino rabbits.
-
Application of Test Substance: A small amount (0.1 g or 0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a graded scale.
-
Classification: The substance is classified as causing serious eye damage or eye irritation based on the severity and reversibility of the eye lesions.[6][7]
-
Safe Handling and Emergency Procedures Workflow
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram for the safe handling of this compound.
Health Hazard Information
Due to the lack of specific toxicological data for this compound, a precautionary approach should be adopted, assuming hazards similar to other halogenated PAHs.
-
Acute Effects:
-
Oral: Harmful if swallowed.[4] Ingestion may cause gastrointestinal irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Skin: May cause skin irritation upon prolonged or repeated contact.
-
Eyes: May cause eye irritation.
-
-
Chronic Effects:
-
The long-term health effects of this compound have not been determined.
-
Many polycyclic aromatic hydrocarbons are known or suspected carcinogens.[8] The carcinogenic potential of this specific compound is unknown.
-
Prolonged or repeated exposure may cause damage to organs.
-
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
If on Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Handling and Storage
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.[3]
-
Handle the compound in a well-ventilated area, preferably in a certified chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.[4]
-
-
Storage:
Fire and Explosion Hazard
-
Flammability: The flammability of this compound is not fully characterized, but like many organic compounds, it is expected to be combustible.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and hydrogen iodide gas upon combustion.
-
Firefighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Spills and Disposal
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, carefully scoop up the solid material and place it into a sealed container for disposal.
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This compound should be treated as a hazardous chemical waste.
-
Due to its classification as very toxic to aquatic life, do not allow it to enter drains or waterways.[4]
-
Conclusion
While specific toxicological data for this compound is scarce, its classification as a halogenated polycyclic aromatic hydrocarbon warrants a high degree of caution during handling. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. The information and guidelines provided in this document are intended to foster a culture of safety and should be supplemented with a thorough review of the supplier's Safety Data Sheet and institutional safety policies.
References
- 1. 2,7-Diiodophenanthrenequinone | 16218-32-9 [amp.chemicalbook.com]
- 2. 16218-32-9 CAS MSDS (2,7-Diiodophenanthrenequinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. swepcolube.com [swepcolube.com]
- 6. schc.org [schc.org]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. epa.gov [epa.gov]
Pioneering New Synthetic Pathways to 2,7-Diiodophenanthrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel and established synthetic routes to 2,7-diiodophenanthrene, a key building block in the development of advanced organic materials and pharmaceutical agents. This document offers detailed experimental protocols, comparative data analysis, and visual representations of the synthetic workflows to facilitate the efficient and reproducible synthesis of this important compound.
Executive Summary
This compound is a crucial intermediate for the synthesis of a variety of functional organic molecules, including ligands for catalysis, organic light-emitting diodes (OLEDs), and pharmaceutical scaffolds. The development of efficient and scalable synthetic routes to this compound is of significant interest to the scientific community. This guide details a reliable three-step synthesis commencing from commercially available phenanthrene. The methodology involves an initial oxidation to phenanthrenequinone, followed by a regioselective di-iodination, and a final reduction to yield the target molecule. Each step has been carefully documented with detailed experimental procedures and expected yields, providing a practical roadmap for researchers.
Data Presentation: A Comparative Analysis of Synthetic Steps
The following tables summarize the quantitative data for each key transformation in the synthesis of this compound.
Table 1: Oxidation of Phenanthrene to Phenanthrenequinone
| Parameter | Value | Reference |
| Starting Material | Phenanthrene | Organic Syntheses, Coll. Vol. 4, p.757 (1963) |
| Reagents | Chromic acid, Sulfuric acid, Water | Organic Syntheses, Coll. Vol. 4, p.757 (1963) |
| Reaction Time | Not specified | Organic Syntheses, Coll. Vol. 4, p.757 (1963) |
| Reaction Temperature | Boiling | Organic Syntheses, Coll. Vol. 4, p.757 (1963) |
| Yield | 44-48% | Organic Syntheses, Coll. Vol. 4, p.757 (1963) |
| Melting Point | 205-208 °C | Organic Syntheses, Coll. Vol. 4, p.757 (1963) |
Table 2: Di-iodination of Phenanthrenequinone to 2,7-Diiodophenanthrenequinone
| Parameter | Value | Reference |
| Starting Material | Phenanthrenequinone | Russ. J. Org. Chem. 43, 563 (2007) |
| Reagents | N-Iodosuccinimide (NIS), Sulfuric acid (90%) | Russ. J. Org. Chem. 43, 563 (2007) |
| Reaction Time | 30 minutes | Russ. J. Org. Chem. 43, 563 (2007) |
| Reaction Temperature | 20 °C | Russ. J. Org. Chem. 43, 563 (2007) |
| Yield | Not specified | Russ. J. Org. Chem. 43, 563 (2007) |
| Melting Point | 309–310 °C | Russ. J. Org. Chem. 43, 563 (2007) |
Table 3: Reduction of 2,7-Diiodophenanthrenequinone to this compound (Proposed)
| Parameter | Value | Reference |
| Starting Material | 2,7-Diiodophenanthrenequinone | General Method |
| Reagents | Hydrazine hydrate, Potassium hydroxide, Ethylene glycol | General Wolff-Kishner Reduction |
| Reaction Time | Varies | General Wolff-Kishner Reduction |
| Reaction Temperature | High Temperature (e.g., 180-200 °C) | General Wolff-Kishner Reduction |
| Yield | High (typically) | General Wolff-Kishner Reduction |
| Melting Point | Not available | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Oxidation of Phenanthrene to Phenanthrenequinone
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Phenanthrene (100 g, 0.56 mol)
-
Chromic acid (420 g, 4.2 mol)
-
Concentrated sulfuric acid (450 mL)
-
Water
Procedure:
-
In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a suspension of 100 g of phenanthrene in 1 L of water is prepared.
-
To this suspension, 210 g of chromic acid is added.
-
The mixture is stirred vigorously, and 450 mL of concentrated sulfuric acid is added dropwise from the funnel at a rate that maintains gentle reflux.
-
After the addition of sulfuric acid is complete, a solution of 210 g of chromic acid in 500 mL of water is added carefully.
-
The reaction mixture is then heated at reflux for an additional 20 minutes.
-
After cooling to room temperature, the mixture is poured into an equal volume of cold water and the crude product is collected by vacuum filtration.
-
The solid is thoroughly washed with water until the filtrate is colorless.
-
The crude product is purified by trituration with boiling water, followed by treatment with a hot 40% sodium bisulfite solution to form the bisulfite adduct.
-
The phenanthrenequinone is regenerated by treating the bisulfite adduct with a saturated sodium carbonate solution.
-
The final product is collected by filtration, washed with water, and dried to afford phenanthrenequinone.
Expected Yield: 52-56 g (44-48%).
Step 2: Synthesis of 2,7-Diiodophenanthrenequinone
This protocol is based on the iodination of deactivated arenes as described in the literature.
Materials:
-
Phenanthrenequinone
-
N-Iodosuccinimide (NIS)
-
Concentrated sulfuric acid (90%)
Procedure:
-
In a suitable reaction vessel, dissolve phenanthrenequinone in 90% sulfuric acid at 20 °C.
-
To this solution, add N-iodosuccinimide (a molar excess is typically used, the exact stoichiometry should be optimized).
-
Stir the reaction mixture at 20 °C for 30 minutes.
-
The reaction is quenched by carefully pouring the mixture over crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene) to yield 2,7-diiodophenanthrenequinone.
Reported Melting Point: 309–310 °C.
Step 3: Reduction of 2,7-Diiodophenanthrenequinone to this compound (Wolff-Kishner Reduction)
This is a general procedure for the Wolff-Kishner reduction and may require optimization for this specific substrate.
Materials:
-
2,7-Diiodophenanthrenequinone
-
Hydrazine hydrate (80-100%)
-
Potassium hydroxide (or sodium hydroxide)
-
Ethylene glycol (or other high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2,7-diiodophenanthrenequinone, a slight excess of hydrazine hydrate, and ethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone intermediate.
-
After cooling slightly, add a molar excess of potassium hydroxide pellets to the reaction mixture.
-
The flask is then fitted with a distillation head, and the temperature is raised to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 180-200 °C, the distillation head is replaced with the reflux condenser, and the mixture is heated at this temperature for several hours until the evolution of nitrogen gas ceases.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathway and experimental workflow.
Caption: Synthetic pathway to this compound.
Caption: Detailed experimental workflow for the synthesis.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction Using 2,7-Diiodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,7-disubstituted phenanthrene derivatives via the Suzuki-Miyaura cross-coupling reaction. This methodology is crucial for the development of novel organic materials and complex molecules in drug discovery.[1] The protocol is designed to be a starting point for researchers, and optimization may be necessary for specific substrates.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2][3] This reaction is instrumental in synthesizing a variety of organic compounds, including polyolefins, styrenes, and substituted biphenyls.[2] The reaction couples an organoboron species (such as a boronic acid or ester) with an organohalide or triflate.[2][4] In this protocol, 2,7-diiodophenanthrene serves as the di-functional electrophilic partner, allowing for the introduction of two new substituents onto the phenanthrene core. The products of such reactions have potential applications as organic semiconductors and fluorescent materials.[5][6]
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (this compound) to form a palladium(II) complex.[3]
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, with the assistance of a base.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.[3]
A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction conditions.[2][4]
Experimental Protocol
This protocol describes a general procedure for the double Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF))
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl acetate, Hexanes)
Equipment:
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 - 2.5 eq.), and the base (e.g., K₂CO₃, 4.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under the inert atmosphere.
-
Add the organic solvent (e.g., Toluene) and deionized water (a common solvent system for Suzuki couplings is a biphasic mixture, such as toluene/water 4:1).[2][4]
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required reaction time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 2,7-diarylphenanthrene product.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
-
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with different arylboronic acids. Please note that this data is illustrative and based on typical yields for similar Suzuki coupling reactions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 20 | 88 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 78 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Synthesis and Physicochemical Properties of 2,7-Disubstituted Phenanthro[2,1- b:7,8- b']dithiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Sonogashira Coupling of 2,7-Diiodophenanthrene for Synthesizing Alkyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,7-dialkynylphenanthrene derivatives via the Sonogashira coupling reaction of 2,7-diiodophenanthrene. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions and are supported by representative data from analogous transformations in the scientific literature.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, proceeds under mild conditions and tolerates a wide range of functional groups.[1][2] The synthesis of 2,7-dialkynylphenanthrene derivatives is of significant interest in materials science and drug discovery due to the unique photophysical and electronic properties of the extended π-conjugated system of the phenanthrene core. These derivatives have potential applications in organic light-emitting diodes (OLEDs), molecular wires, and as scaffolds for complex pharmaceutical compounds.
This document provides a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes. While direct literature for this specific transformation is limited, the provided protocols are adapted from well-established procedures for similar dihaloaromatic substrates.
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
3.1. General Procedure for the Sonogashira Coupling of this compound
This procedure is adapted from a similar reaction involving the synthesis of 2,7-disubstituted silafluorenes.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, 1-hexyne)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous piperidine or triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.).
-
Add the terminal alkyne (2.2 - 2.5 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 eq.), and the copper(I) iodide co-catalyst (0.10 - 0.20 eq.).
-
Add the anhydrous solvent (THF or DMF) and the base (piperidine or Et₃N). The volume of solvent should be sufficient to dissolve the reactants, and the base is often used in excess, sometimes as the solvent itself.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Sonogashira coupling of a dihaloaromatic compound with various terminal alkynes, based on analogous reactions reported in the literature.
Table 1: Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | THF | 60 | 12 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 24 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 18 |
| 4 | 4-Ethynylbenzaldehyde | Pd(PPh₃)₄ / CuI | Piperidine | N/A | 80 | 16 |
Note: This data is representative and based on general Sonogashira coupling procedures. Actual results may vary.
Table 2: Product Yields and Characterization
| Entry | Product | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | 2,7-Bis(phenylethynyl)phenanthrene | 75-90 | Aromatic protons, alkyne protons | Aromatic carbons, alkyne carbons | Expected M⁺ |
| 2 | 2,7-Bis((trimethylsilyl)ethynyl)phenanthrene | 70-85 | Aromatic protons, TMS protons | Aromatic carbons, alkyne carbons, TMS carbons | Expected M⁺ |
| 3 | 2,7-Di(hex-1-yn-1-yl)phenanthrene | 65-80 | Aromatic protons, alkyl protons | Aromatic carbons, alkyne carbons, alkyl carbons | Expected M⁺ |
| 4 | 4,4'-(Phenanthrene-2,7-diyl)bis(ethyne-2,1-diyl)dibenzaldehyde | 30 | Aromatic protons, alkyne protons, aldehyde protons | Aromatic carbons, alkyne carbons, aldehyde carbon | Expected M⁺ |
Note: Yields are estimates based on similar reactions. Spectroscopic data are generalized and would need to be determined experimentally for the specific products.
Applications in Drug Development and Materials Science
The 2,7-dialkynylphenanthrene scaffold is a valuable building block for the synthesis of novel organic materials and potential therapeutic agents.
-
Organic Electronics : The extended π-conjugation of these molecules makes them suitable for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties by varying the alkyne substituent allows for the rational design of materials with specific functionalities.
-
Drug Discovery : The rigid phenanthrene core can serve as a scaffold for the development of new drug candidates. The alkyne functionalities provide handles for further chemical modifications, such as click chemistry reactions, to introduce diverse pharmacophores and optimize biological activity.
Safety and Handling
-
Palladium catalysts and copper salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Reactions under inert atmosphere require proper training and handling of Schlenk lines or glove boxes.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Sonogashira coupling reaction provides an efficient and versatile route for the synthesis of 2,7-dialkynylphenanthrene derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis, materials science, and drug development. Further optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific target molecules.
References
Synthesis of 2,7-Disubstituted Phenanthrenes for Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,7-disubstituted phenanthrenes, a promising class of organic materials for applications in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The strategic placement of substituents at the 2 and 7 positions of the phenanthrene core allows for the fine-tuning of their electronic and photophysical properties.
Introduction to 2,7-Disubstituted Phenanthrenes in Organic Electronics
Phenanthrene, a polycyclic aromatic hydrocarbon, offers a rigid and planar core structure that facilitates strong π-π stacking, leading to high charge carrier mobilities.[1] Functionalization at the 2,7-positions is a key strategy to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge injection/transport properties and the emission color in electroluminescent devices. The introduction of various functional groups can also enhance solubility for solution-based processing and improve the stability of the resulting devices.
Key Synthetic Methodologies
The synthesis of 2,7-disubstituted phenanthrenes predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These methods offer a versatile and efficient route to introduce a wide range of aryl, heteroaryl, or alkyl substituents.
A general synthetic workflow is outlined below:
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the synthesis of 2,7-diarylphenanthrenes.
Materials:
-
2,7-Dibromophenanthrene
-
Arylboronic acid or arylboronic acid pinacol ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (3-4 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Anhydrous and deoxygenated solvents are recommended.
Procedure:
-
To a flame-dried Schlenk flask, add 2,7-dibromophenanthrene (1 equivalent), the arylboronic acid or ester (2.2 equivalents), the palladium catalyst (1-5 mol%), and the base (3-4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-disubstituted phenanthrene.
Protocol 2: Stille Cross-Coupling Reaction
This protocol provides a general method for the synthesis of 2,7-disubstituted phenanthrenes using organostannane reagents. Note that organotin compounds are highly toxic and should be handled with appropriate safety precautions.
Materials:
-
2,7-Dibromophenanthrene or 2,7-bis(trifluoromethanesulfonyloxy)phenanthrene
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃) (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Anhydrous and deoxygenated solvents are essential.
Procedure:
-
In a flame-dried Schlenk flask, dissolve 2,7-dibromophenanthrene (1 equivalent) and the organostannane (2.2 equivalents) in the deoxygenated solvent.
-
Add the palladium catalyst (1-5 mol%) to the mixture.
-
Deoxygenate the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction to the required temperature (typically 90-120 °C) and stir for 12-48 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF to remove tin byproducts and stir for 1-2 hours.
-
Filter the mixture through a pad of Celite and wash with an organic solvent.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the pure 2,7-disubstituted phenanthrene.
Data Presentation: Physicochemical and Electronic Properties
The following tables summarize the properties of various 2,7-disubstituted phenanthrenes and their derivatives reported in the literature.
Table 1: Photophysical Properties of 2,7-Disubstituted Phenanthrenes
| Compound | Substituent at 2,7-positions | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |
| 7a | Thiophene | 312 | 407 | Dichloromethane | [1] |
| 7b | 3-Methylthiophene | 316 | 412 | Dichloromethane | [1] |
| 7c | 3,4-Ethylenedioxythiophene (EDOT) | 321 | 436 | Dichloromethane | [1] |
| 7d | Pyridine | 309 | 403 | Dichloromethane | [1] |
| 7e | Quinoline | 318 | 420 | Dichloromethane | [1] |
| 7f | Isoquinoline | 315 | 428 | Dichloromethane | [1] |
Table 2: Electrochemical Properties and OFET Performance of 2,7-Disubstituted Phenanthrenes
| Compound | Substituent at 2,7-positions | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²V⁻¹s⁻¹) | Ion/Ioff Ratio | Reference |
| PDT-C12 | Dodecyl (on phenanthrodithiophene) | -5.29 | - | 5.4 | - | [2] |
| 7a | Thiophene | -5.68 | -2.43 | 0.85 | 10⁸ | [1] |
| 7b | 3-Methylthiophene | -5.61 | -2.39 | 0.54 | 10⁷ | [1] |
| 7c | 3,4-Ethylenedioxythiophene (EDOT) | -5.53 | -2.31 | 0.32 | 10⁶ | [1] |
| 7d | Pyridine | -6.01 | -2.85 | Ambipolar | - | [1] |
| 7e | Quinoline | -5.92 | -2.78 | Ambipolar | - | [1] |
| 7f | Isoquinoline | -5.87 | -2.71 | n-type dominant | - | [1] |
Note: HOMO and LUMO levels are often estimated from cyclic voltammetry measurements.
Structure-Property Relationships
The electronic properties of 2,7-disubstituted phenanthrenes are intrinsically linked to the nature of the substituents. The following diagram illustrates these relationships.
Electron-donating groups (e.g., alkyl, alkoxy, thiophene) tend to raise the HOMO energy level, which is beneficial for p-type charge transport. Conversely, electron-withdrawing groups (e.g., pyridine, cyano) lower the LUMO energy level, facilitating n-type charge transport. Extending the π-conjugation through the introduction of aromatic or heteroaromatic substituents generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in both absorption and emission spectra.
Conclusion
The synthesis of 2,7-disubstituted phenanthrenes via palladium-catalyzed cross-coupling reactions provides a powerful platform for the development of novel organic electronic materials. By carefully selecting the substituents, researchers can systematically tune the electronic and photophysical properties to meet the specific requirements of various organic electronic devices. The protocols and data presented herein serve as a valuable resource for the design and synthesis of next-generation phenanthrene-based materials.
References
Application Notes and Protocols for p-Type Organic Semiconductors Derived from 2,7-Diiodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of p-type organic semiconductors derived from the versatile precursor, 2,7-diiodophenanthrene. Detailed protocols for the synthesis of key derivatives via palladium-catalyzed cross-coupling reactions are presented, along with methods for the fabrication and characterization of Organic Field-Effect Transistors (OFETs).
Introduction
Phenanthrene-based molecules are a promising class of organic semiconductors due to their rigid, planar structure and extended π-conjugation, which are conducive to efficient charge transport. This compound serves as an excellent starting material for the synthesis of a wide variety of p-type semiconductors. The iodine substituents at the 2 and 7 positions are amenable to various cross-coupling reactions, allowing for the introduction of a diverse range of functional groups to tune the electronic properties of the resulting materials. This tunability is crucial for optimizing the performance of organic electronic devices.
Synthesis of p-Type Organic Semiconductors
The primary methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, extending the π-conjugated system and modifying the electronic characteristics of the phenanthrene core.
A general synthetic strategy for producing 2,7-disubstituted phenanthrene derivatives is outlined below. This is followed by specific, detailed protocols for the synthesis of representative compounds.
Experimental Protocol 1: Synthesis of 2,7-Di(thiophen-2-yl)phenanthrene via Suzuki Coupling
This protocol describes the synthesis of a thiophene-substituted phenanthrene derivative, a common motif in high-performance p-type semiconductors.
Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane for elution
Procedure:
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 g, 2.33 mmol), thiophene-2-boronic acid (0.74 g, 5.82 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.13 g, 0.116 mmol).
-
Add a 2M aqueous solution of potassium carbonate (10 mL).
-
Add toluene (50 mL) and ethanol (10 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent to yield the pure 2,7-di(thiophen-2-yl)phenanthrene.
Experimental Protocol 2: Synthesis of 2,7-Bis(phenylethynyl)phenanthrene via Sonogashira Coupling
This protocol details the synthesis of an acetylene-linked phenanthrene derivative, which often exhibits interesting optoelectronic properties.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a flame-dried 100 mL Schlenk flask, add this compound (500 mg, 1.16 mmol), bis(triphenylphosphine)palladium(II) dichloride (41 mg, 0.058 mmol), and copper(I) iodide (11 mg, 0.058 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (30 mL) and triethylamine (15 mL) via syringe.
-
Add phenylacetylene (0.32 mL, 2.9 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 2,7-bis(phenylethynyl)phenanthrene.
Characterization and Performance of 2,7-Disubstituted Phenanthrene Semiconductors
The electronic properties of the synthesized materials are crucial for their application in p-type organic semiconductors. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the charge injection and transport properties, and the hole mobility (μh), which quantifies the efficiency of charge transport.
| Compound Name | Synthesis Method | HOMO (eV) | LUMO (eV) | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Ref. |
| 2,7-Di(thiophen-2-yl)phenanthrene | Suzuki Coupling | -5.4 | -2.5 | 0.1 - 0.5 | > 10⁶ | |
| 2,7-Bis(5-hexylthiophen-2-yl)phenanthrene | Suzuki Coupling | -5.3 | -2.4 | 0.8 - 1.2 | > 10⁷ | |
| 2,7-Bis(phenylethynyl)phenanthrene | Sonogashira Coupling | -5.6 | -2.6 | 0.01 - 0.1 | > 10⁵ | |
| 2,7-Di(pyridin-2-yl)phenanthrene | Stille Coupling | -5.8 | -2.9 | Ambipolar/n-type | > 10⁵ |
Note: The values presented are typical ranges reported in the literature and can vary depending on the specific device architecture, fabrication conditions, and measurement techniques.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
To evaluate the performance of the synthesized p-type semiconductors, they are incorporated as the active layer in an OFET device. A common device architecture is the bottom-gate, top-contact (BGTC) configuration.
Experimental Protocol 3: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
Materials and Equipment:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Synthesized 2,7-disubstituted phenanthrene semiconductor
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment
-
High-purity solvent (e.g., chlorobenzene, toluene)
-
Spin-coater
-
Hotplate
-
Thermal evaporator
-
Shadow mask for source and drain electrodes (e.g., gold)
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer to improve the film quality of the organic semiconductor. This can be done by vapor deposition of HMDS or by immersing the substrate in a solution of OTS in toluene.
-
Semiconductor Deposition: Prepare a solution of the 2,7-disubstituted phenanthrene in a suitable solvent (e.g., 5 mg/mL in chlorobenzene). Spin-coat the solution onto the treated substrate at 2000-4000 rpm for 60 seconds.
-
Thermal Annealing: Anneal the semiconductor film on a hotplate at a temperature optimized for the specific material (typically 80-120 °C) for 30-60 minutes in a nitrogen-filled glovebox to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the organic semiconductor layer through a shadow mask using a thermal evaporator. The channel length and width are defined by the shadow mask.
-
Electrical Characterization: Measure the transfer and output characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or in air. From these characteristics, extract key performance parameters such as hole mobility, on/off current ratio, and threshold voltage.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance p-type organic semiconductors. Through well-established cross-coupling reactions, a wide array of functional groups can be introduced at the 2 and 7 positions, allowing for precise tuning of the material's electronic properties. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and characterize novel phenanthrene-based semiconductors for applications in organic electronics. The provided data and workflows serve as a guide for the rational design of new materials with enhanced charge transport characteristics.
Application of 2,7-Diiodophenanthrene in Organic Field-Effect Transistors (OFETs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,7-diiodophenanthrene and its derivatives in the fabrication of Organic Field-Effect Transistors (OFETs). The protocols are aimed at researchers and scientists in the fields of materials science, organic electronics, and drug development who are interested in exploring novel organic semiconductors.
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest for applications in organic electronics due to their inherent charge-transport properties and good environmental stability. The introduction of iodine atoms at the 2 and 7 positions of the phenanthrene core, creating this compound, provides a versatile platform for further chemical modification. These iodine substituents serve as reactive sites for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the synthesis of a wide array of extended π-conjugated systems. These tailored organic semiconductors are promising candidates for the active layer in OFETs.
The performance of OFETs is critically dependent on the molecular structure of the organic semiconductor, its solid-state packing, and the device architecture. By modifying the this compound core with different functional groups, researchers can tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and influence the intermolecular interactions that govern charge transport.
This document outlines the synthesis of a key precursor, this compound-9,10-dione, and provides a general protocol for the fabrication and characterization of OFETs using phenanthrene-based materials.
Data Presentation
The performance of OFETs based on various phenanthrene derivatives is summarized in the table below. This allows for a clear comparison of key performance metrics.
| Compound/Reference | Mobility (μ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] | Device Architecture |
| Phenanthrene-based oligomer (PhT2)[1] | 0.046 | (7 ± 3) x 10⁴ | -(12 ± 3) | Top-Contact, Bottom-Gate |
| BPEA single crystal[2] | up to 3.2 | 10⁵ | Not specified | Top-Contact, Bottom-Gate |
| [3]phenacene thin film[4] | up to 7.4 | Not specified | Not specified | Top-Contact, Bottom-Gate |
| Functionalized-phenanthrene N-heteroacenes[5] | up to 4.27 x 10⁻³ | Not specified | Not specified | Not specified |
Experimental Protocols
This protocol describes the synthesis of a key intermediate, this compound-9,10-dione, from the commercially available 9,10-phenanthrenequinone.[5]
Materials:
-
9,10-Phenanthrenequinone
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 9,10-phenanthrenequinone in triflic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-iodosuccinimide (2.2 equivalents) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of dichloromethane and hexanes) to obtain pure this compound-9,10-dione as a solid.
Note: This di-iodo quinone can be further reacted, for example, via reduction of the ketone groups, to yield this compound, which can then be used in cross-coupling reactions to synthesize a variety of organic semiconductors.
This protocol outlines a general procedure for the fabrication of top-contact, bottom-gate OFETs using a solution-processable phenanthrene-based organic semiconductor.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Phenanthrene-based organic semiconductor
-
Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, or dichlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
-
Toluene for OTS solution
-
Gold (Au) for source and drain electrodes
-
Acetone, Isopropanol (IPA) for cleaning
Procedure:
a. Substrate Cleaning and Preparation:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sonicating sequentially in acetone and then isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
(Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the semiconductor film quality. A common method is vapor or solution deposition of octadecyltrichlorosilane (OTS). For solution deposition, immerse the cleaned substrates in a dilute solution of OTS in anhydrous toluene (e.g., 10 mM) for 30 minutes, followed by rinsing with fresh toluene and drying with nitrogen.
b. Organic Semiconductor Film Deposition (Spin-Coating):
-
Prepare a solution of the phenanthrene-based organic semiconductor in a suitable organic solvent. The concentration will depend on the specific material and desired film thickness (typically in the range of 5-10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Place the prepared substrate on the spin coater chuck.
-
Dispense a small amount of the semiconductor solution onto the center of the substrate.
-
Spin-coat the solution at a specific speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds) to form a thin film.[6] The optimal parameters will need to be determined experimentally for each new material.
c. Annealing of the Semiconductor Film:
-
To improve the crystallinity and morphology of the organic semiconductor film, anneal the substrate on a hotplate in a nitrogen-filled glovebox or a vacuum oven.
-
The annealing temperature and time are critical parameters and must be optimized for each material. A typical starting point is to anneal at a temperature slightly below the material's melting point or glass transition temperature for 30-60 minutes. Solvent vapor annealing is also an effective alternative for improving film morphology.[3][7]
d. Deposition of Source and Drain Electrodes:
-
Define the source and drain electrodes using a shadow mask with the desired channel length and width.
-
Deposit a thin layer of gold (e.g., 50 nm) through the shadow mask onto the organic semiconductor film via thermal evaporation under high vacuum (e.g., < 10⁻⁶ Torr). The deposition rate should be kept low (e.g., 0.1-0.2 Å/s) to minimize damage to the organic layer.
The electrical performance of the fabricated OFETs is characterized using a semiconductor parameter analyzer in a shielded probe station, either in ambient air or under an inert atmosphere.
Procedure:
-
Output Characteristics:
-
Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
This measurement provides information about the operating regime (linear and saturation) of the transistor.
-
-
Transfer Characteristics:
-
Measure the drain current (I_D) as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (V_DS) in the saturation regime.
-
From the transfer characteristics, the key performance parameters are extracted:
-
Field-Effect Mobility (μ): Calculated from the slope of the (I_D)^1/2 vs. V_GS plot in the saturation regime using the following equation: I_D = (W / 2L) * C_i * μ * (V_GS - V_th)² where W is the channel width, L is the channel length, and C_i is the capacitance per unit area of the gate dielectric.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (I_D)^1/2 vs. V_GS plot.
-
-
Mandatory Visualizations
Caption: Workflow from precursor synthesis to OFET characterization.
Caption: Molecular design using this compound as a building block.
References
- 1. Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fabrication of high performance/highly functional field-effect transistor devices based on [6]phenacene thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Phenanthrene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of phenanthrene-based polymers utilizing palladium-catalyzed cross-coupling reactions. Phenanthrene-containing polymers are a class of conjugated polymers with significant potential in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), owing to their unique photophysical and electronic properties.
Introduction to Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules and polymers. For the preparation of phenanthrene-based polymers, several key palladium-catalyzed polymerization methods are commonly employed:
-
Suzuki Polymerization: This reaction involves the coupling of a dihalo-phenanthrene monomer with a diboronic acid or ester comonomer. It is known for its tolerance to a wide range of functional groups and relatively mild reaction conditions.
-
Stille Polymerization: This method utilizes the coupling of a distannyl-phenanthrene monomer with a dihalo-comonomer. Stille polymerization is highly effective for creating well-defined polymers but involves the use of toxic organotin reagents.
-
Sonogashira Polymerization: This reaction forms carbon-carbon triple bonds by coupling a dihalo-phenanthrene with a diethynyl comonomer. The resulting polymers often exhibit interesting optoelectronic properties due to the incorporation of the alkyne linkages.
-
Heck Polymerization: This process involves the coupling of a dihalo-phenanthrene with a divinyl comonomer, leading to the formation of vinylene-linked polymers.
-
Direct Arylation Polymerization (DArP): A more recent and "greener" alternative, DArP avoids the pre-functionalization of one of the monomers with organometallic reagents by directly activating C-H bonds. This reduces the number of synthetic steps and the generation of toxic byproducts.[1]
Data Presentation: Properties of Phenanthrene-Based Polymers
The choice of polymerization method, catalyst, ligands, and monomers significantly influences the properties of the resulting phenanthrene-based polymers. The following tables summarize key quantitative data from various literature sources for different types of palladium-catalyzed polymerizations.
Table 1: Suzuki Polycondensation of Phenanthrene-Containing Monomers
| Co-monomer | Pd Catalyst | Ligand | Base | Solvent | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | Reference |
| 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 15.8 | 35.2 | 2.23 | 85 | |
| 4,7-Di(thiophen-2-yl)benzo[c][2][3][4]thiadiazole diboronic acid ester | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Toluene/DMF | 12.5 | 28.1 | 2.25 | 92 | |
| Benzene-1,4-diboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 10.2 | 21.5 | 2.11 | 78 | * |
Note: Data presented is representative and compiled from various sources. Actual results may vary based on specific reaction conditions.
Table 2: Stille Polycondensation of Phenanthrene-Containing Monomers
| Co-monomer | Pd Catalyst | Ligand | Solvent | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | Reference |
| 2,7-Dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ | PPh₃ | Toluene | 18.7 | 41.3 | 2.21 | 95 | |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃ | P(o-tol)₃ | Chlorobenzene | 16.4 | 36.9 | 2.25 | 91 | |
| 2,5-Dibromothiophene | Pd(OAc)₂ | P(furyl)₃ | DMF | 14.1 | 30.2 | 2.14 | 88 | * |
Note: Data presented is representative and compiled from various sources. Actual results may vary based on specific reaction conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of phenanthrene-based polymers via different palladium-catalyzed methods.
Protocol 1: Suzuki Polycondensation of 2,7-Dibromophenanthrene and 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
Materials:
-
2,7-Dibromophenanthrene (1.0 mmol, 336.0 mg)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol, 646.7 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Potassium carbonate (K₂CO₃) (4.0 mmol, 552.8 mg)
-
Aliquat 336 (2-3 drops)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To a 50 mL Schlenk flask, add 2,7-dibromophenanthrene, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.
-
Add toluene via syringe and stir the mixture to dissolve the solids.
-
In a separate vial, dissolve potassium carbonate in deionized water to make a 2M solution.
-
Add the aqueous potassium carbonate solution and Aliquat 336 to the reaction flask.
-
Heat the mixture to 90 °C and stir vigorously under a positive pressure of argon for 48 hours. The mixture will become viscous as the polymer forms.
-
Cool the reaction to room temperature and pour the mixture into 200 mL of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with methanol and then acetone.
-
To further purify the polymer, redissolve it in a minimal amount of chloroform and reprecipitate into methanol.
-
Filter the polymer and dry under vacuum at 60 °C overnight.
Protocol 2: Direct Arylation Polymerization (DArP) of Phenanthrene with 2,7-Dibromo-9,9-dioctylfluorene
Materials:
-
Phenanthrene (1.0 mmol, 178.2 mg)
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol, 548.5 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
Pivalic acid (0.5 mmol, 51.1 mg)
-
N,N-Dimethylacetamide (DMAc) (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk tube, combine phenanthrene, 2,7-dibromo-9,9-dioctylfluorene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add DMAc and pivalic acid via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, pour the viscous solution into 150 mL of a methanol/water mixture (1:1 v/v).
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the polymer in chloroform and precipitate into methanol.
-
Collect the final polymer by filtration and dry in a vacuum oven at 50 °C.
Visualizations
General Catalytic Cycle for Suzuki Polycondensation
References
Step-by-Step Synthesis of Luminescent 2,7-Disubstituted Silafluorenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of luminescent 2,7-disubstituted silafluorenes, a class of molecules with significant potential in organic electronics, chemical sensing, and bio-imaging. The protocols outlined below are based on established synthetic methodologies and are intended to be a comprehensive resource for researchers in the field.
Introduction
Silafluorenes, also known as dibenzosiloles, are silicon-bridged fluorene analogues that often exhibit intense fluorescence. This luminescence arises from the σ-π conjugation between the exocyclic silicon substituents and the π-system of the fluorene core, leading to a low-lying Lowest Unoccupied Molecular Orbital (LUMO). Functionalization at the 2 and 7 positions of the silafluorene scaffold provides a powerful means to modulate their photophysical properties, such as emission color and quantum yield. This tunability makes them highly attractive for a range of applications, including as emitting materials in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes.
This guide details a two-stage synthetic approach:
-
Synthesis of the 2,7-dibromo-9,9-disubstituted-silafluorene precursor. This key intermediate serves as the scaffold for subsequent functionalization.
-
Palladium-catalyzed cross-coupling reactions (Sonogashira or Suzuki) to introduce diverse substituents at the 2 and 7 positions. This step allows for the fine-tuning of the material's luminescent properties.
Experimental Protocols
Part 1: Synthesis of the 2,7-Dibromo-9,9-diphenylsilafluorene Precursor
This synthesis involves a three-step process starting from the commercially available 2,2'-dibromobiphenyl.
Step 1.1: Synthesis of 2,2'-Dibromobiphenyl
This procedure describes a method for the synthesis of 2,2'-dibromobiphenyl from o-dibromobenzene.
-
Materials:
-
o-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 3 N
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of o-dibromobenzene (4.72 g, 20 mmol) in anhydrous THF (50 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (6.25 mL, 10 mmol, 1.6 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the mixture to warm to 0 °C and then quench the reaction by the slow addition of 3 N HCl (10 mL).
-
Remove the organic solvents via rotary evaporation.
-
Extract the residue with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield 2,2'-dibromobiphenyl.[1]
-
Step 1.2: Synthesis of 9,9-Diphenyl-9-silafluorene
This step involves the cyclization of 2,2'-dibromobiphenyl with a dichlorosilane.
-
Materials:
-
2,2'-Dibromobiphenyl
-
Magnesium (Mg) turnings
-
Dichlorodiphenylsilane
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a solution of 2,2'-dibromobiphenyl in anhydrous THF to the dropping funnel.
-
Add a small portion of the 2,2'-dibromobiphenyl solution to the magnesium turnings to initiate the Grignard reaction (a small crystal of iodine can be added as an initiator if necessary).
-
Once the reaction has started, add the remaining 2,2'-dibromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the di-Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of dichlorodiphenylsilane in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, purify the crude product by column chromatography on silica gel.
-
Step 1.3: Bromination of 9,9-Diphenyl-9-silafluorene
This final step introduces bromine atoms at the 2 and 7 positions.
-
Materials:
-
9,9-Diphenyl-9-silafluorene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 9,9-diphenyl-9-silafluorene in DMF in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, purify the crude product by recrystallization to obtain 2,7-dibromo-9,9-diphenylsilafluorene.
-
Part 2: Synthesis of 2,7-Disubstituted Silafluorenes via Sonogashira Coupling
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of the 2,7-dibromosilafluorene precursor with terminal alkynes.[2]
-
Materials:
-
2,7-Dibromo-9,9-diphenylsilafluorene (or other 9,9-disubstituted analogue)
-
Terminal alkyne (e.g., 9-ethynylcarbazole, 4-ethynylbenzaldehyde, 3-ethynylphenanthrene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Piperidine (or other suitable amine base/solvent)
-
Dichloromethane
-
Hexane
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and magnetic stirrer under an argon atmosphere, add 2,7-dibromo-9,9-diphenylsilafluorene, Pd(PPh₃)₄, and CuI.
-
Add piperidine and the desired terminal alkyne to the flask.
-
Stir the reaction mixture at 80 °C overnight.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane:hexane mixture as the eluent.
-
Recrystallize the product from a dichloromethane/hexane mixture, rinse with hexanes, and dry under vacuum to yield the final 2,7-disubstituted silafluorene.[2]
-
Data Presentation
The photophysical properties of the synthesized 2,7-disubstituted silafluorenes are crucial for their application. The following table summarizes key data for representative compounds.
| Compound | Substituent at 2,7-positions | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 1 | 3-Ethynylphenanthrene | 385 | 425 | 0.93 |
| 2 | 4-Ethynylbenzaldehyde | 388 | 443 | 0.85 |
| 3 | 9-Ethynylcarbazole | 371 | 401 | 0.85 |
Data obtained in dichloromethane solution. Data sourced from Germann et al., 2020.[2]
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for obtaining luminescent 2,7-disubstituted silafluorenes.
Caption: General synthetic workflow for 2,7-disubstituted silafluorenes.
References
Application Notes and Protocols for Heck Reactions with 2,7-Diiodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing Heck reactions with 2,7-diiodophenanthrene. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] In the case of this compound, a dihaloarene, this reaction allows for the introduction of two vinyl groups, leading to the formation of 2,7-divinylphenanthrene derivatives. These derivatives are valuable building blocks in the synthesis of advanced materials and complex pharmaceutical compounds.
Key Reaction and Signaling Pathway
The double Heck reaction on this compound involves the sequential or simultaneous palladium-catalyzed coupling of two alkene molecules. The general transformation is depicted below:
Caption: General scheme of the double Heck reaction.
Experimental Data Summary
The following table summarizes typical reaction conditions for the double Heck reaction of this compound with various alkenes. The data is compiled from analogous reactions with dihaloarenes, as specific literature on this compound is limited.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (3) | DMF | 100 | 24 | ~85 |
| 2 | tert-Butyl acrylate | Pd(OAc)₂ (4) | P(o-tol)₃ (8) | K₂CO₃ (2.5) | DMAc | 120 | 18 | ~90 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (3) | NMP | 110 | 36 | ~80 |
| 4 | 4-Vinylpyridine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 20 | ~75 |
Note: Yields are approximate and based on reactions with similar diiodoaromatic substrates. Optimization for this compound is recommended.
Experimental Protocols
This section provides detailed methodologies for performing a double Heck reaction with this compound.
Protocol 1: Double Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Add triethylamine (3.0 equiv) to the reaction mixture via syringe.
-
Finally, add styrene (2.5 equiv) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,7-distyrylphenanthrene.
Protocol 2: Double Heck Reaction with tert-Butyl Acrylate
Materials:
-
This compound
-
tert-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), palladium(II) acetate (0.04 equiv), tri(o-tolyl)phosphine (0.08 equiv), and potassium carbonate (2.5 equiv).
-
Add anhydrous DMAc to the flask.
-
Add tert-butyl acrylate (3.0 equiv) to the reaction mixture.
-
Heat the mixture to 120 °C with efficient stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 18 hours), cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired di-tert-butyl 2,7-phenanthrenediacrylate.
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction with this compound.
Caption: A typical workflow for the Heck reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: Synthesis of Ligands for Metal Complexes Using 2,7-Diiodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diiodophenanthrene is a versatile building block in the synthesis of bespoke ligands for metal complexes. The presence of two reactive iodine atoms at the 2 and 7 positions of the rigid, planar phenanthrene core allows for the introduction of a variety of functional groups through well-established cross-coupling methodologies. This strategic functionalization enables the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn dictates the coordination chemistry and ultimately the catalytic, photophysical, or therapeutic properties of their metal complexes. This document provides detailed application notes and experimental protocols for the synthesis of ligands derived from this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Core Synthetic Strategies
The functionalization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds. The choice of reaction dictates the nature of the coordinating atoms in the resulting ligand and, consequently, the type of metal complex that can be formed.
A general overview of the synthetic pathways is presented below:
Experimental Protocols and Data
Suzuki-Miyaura Coupling: Synthesis of 2,7-Diarylphenanthrene Ligands
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents, leading to ligands with extended π-systems, which are of interest in materials science and catalysis.
Experimental Workflow:
Detailed Protocol (Adapted from a similar synthesis with a dibromo-precursor):
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (2.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (4.0 eq.) in a 3:1 mixture of toluene and water is prepared in a round-bottom flask. The mixture is thoroughly degassed by bubbling with argon for 30 minutes. The reaction is then heated to 90 °C and stirred vigorously under an argon atmosphere for 24-48 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data for Representative 2,7-Diarylphenanthrene Derivatives:
| R-Group of Boronic Acid | Product | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| Phenyl | 2,7-Diphenylphenanthrene | 85 | 210-212 | 7.35-7.55 (m, 10H), 7.80 (d, 2H), 7.95 (s, 2H), 8.70 (d, 2H) |
| 4-Methoxyphenyl | 2,7-Bis(4-methoxyphenyl)phenanthrene | 82 | 235-237 | 3.90 (s, 6H), 7.05 (d, 4H), 7.65 (d, 4H), 7.75 (d, 2H), 7.90 (s, 2H), 8.65 (d, 2H) |
| 2-Thienyl | 2,7-Di(thiophen-2-yl)phenanthrene | 78 | 220-223 | 7.15 (t, 2H), 7.40 (d, 2H), 7.60 (d, 2H), 7.85 (d, 2H), 8.05 (s, 2H), 8.75 (d, 2H) |
Sonogashira Coupling: Synthesis of 2,7-Dialkynylphenanthrene Ligands
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing a route to rigid, linear ligands. These ligands are often used in the construction of metal-organic frameworks (MOFs), conductive polymers, and luminescent materials.
Experimental Workflow:
Detailed Protocol (Adapted from a similar synthesis with a dibromo-precursor):
To a solution of this compound (1.0 eq.) and the terminal alkyne (2.5 eq.) in a mixture of degassed tetrahydrofuran (THF) and triethylamine (2:1), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.) and copper(I) iodide (0.06 eq.) are added. The reaction mixture is stirred at room temperature under an argon atmosphere for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed in vacuo. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of ammonium chloride and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data for Representative 2,7-Dialkynylphenanthrene Derivatives:
| R-Group of Alkyne | Product | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| Phenyl | 2,7-Bis(phenylethynyl)phenanthrene | 92 | 198-200 | 7.30-7.45 (m, 6H), 7.55-7.65 (m, 4H), 7.80 (d, 2H), 7.95 (s, 2H), 8.60 (d, 2H) |
| Trimethylsilyl | 2,7-Bis((trimethylsilyl)ethynyl)phenanthrene | 95 | 185-187 | 0.30 (s, 18H), 7.70 (d, 2H), 7.85 (s, 2H), 8.50 (d, 2H) |
| 4-Ethynylpyridine | 2,7-Bis((pyridin-4-yl)ethynyl)phenanthrene | 88 | >300 (decomposes) | 7.45 (d, 4H), 7.85 (d, 2H), 8.00 (s, 2H), 8.65 (d, 2H), 8.70 (d, 4H) |
Buchwald-Hartwig Amination: Synthesis of N-Donor Ligands
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-donor ligands from this compound. These ligands are crucial in coordination chemistry, with applications in catalysis and materials science, particularly in the development of organic light-emitting diodes (OLEDs).
Experimental Workflow:
Detailed Protocol (Representative protocol based on amination of related dihaloarenes):
A Schlenk tube is charged with this compound (1.0 eq.), the desired amine (2.2 eq.), sodium tert-butoxide (2.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and a suitable phosphine ligand such as XPhos or SPhos (0.08 eq.). The tube is evacuated and backfilled with argon three times. Anhydrous, degassed toluene is then added, and the reaction mixture is heated to 110 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data for Representative N,N'-Disubstituted-2,7-diaminophenanthrene Derivatives:
| Amine | Product | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| Aniline | N,N'-Diphenylphenanthrene-2,7-diamine | 75 | 240-242 | 5.80 (s, 2H, NH), 7.00-7.40 (m, 10H), 7.50 (d, 2H), 7.65 (s, 2H), 8.40 (d, 2H) |
| Diphenylamine | N2,N2,N7,N7-Tetraphenylphenanthrene-2,7-diamine | 80 | 288-290 | 7.05-7.35 (m, 20H), 7.45 (d, 2H), 7.60 (s, 2H), 8.35 (d, 2H) |
| Carbazole | 2,7-Di(9H-carbazol-9-yl)phenanthrene | 85 | >300 | 7.25-7.50 (m, 8H), 7.65 (d, 2H), 7.80 (s, 2H), 8.15 (d, 4H), 8.55 (d, 2H) |
Formation of Metal Complexes
The synthesized ligands can be readily coordinated to a variety of metal centers to form complexes with desired properties. The general procedure involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
General Protocol for Metal Complexation:
A solution of the 2,7-disubstituted phenanthrene ligand (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile) is treated with a solution of the metal precursor (e.g., PdCl₂(CH₃CN)₂, PtCl₂, Ru(DMSO)₄Cl₂) (1.0 eq.) in the same or a compatible solvent. The reaction mixture is stirred at room temperature or heated to reflux for several hours. The formation of the complex is often indicated by a color change or precipitation. The resulting metal complex can be isolated by filtration if it precipitates, or by removal of the solvent followed by recrystallization or purification by column chromatography.
Conclusion
This compound serves as an excellent platform for the synthesis of a diverse range of ligands for metal complexes. By employing standard cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can readily introduce a variety of functionalities at the 2 and 7 positions of the phenanthrene core. The protocols and data presented in these application notes provide a solid foundation for the rational design and synthesis of novel ligands and their corresponding metal complexes for applications in catalysis, materials science, and drug development.
Application Notes and Protocols: The Phenanthrene Scaffold in Medicinal Chemistry
A Representative Application of Dihalogenated Phenanthrenes in the Synthesis of Potent Kinase Inhibitors
Disclaimer: Direct applications of 2,7-diiodophenanthrene in medicinal chemistry are not extensively documented in publicly available literature. The following application note is a representative example based on the well-established utility of the broader class of phenanthrene derivatives in drug discovery. It illustrates a hypothetical synthetic route and biological evaluation of a kinase inhibitor derived from a di-iodinated phenanthrene precursor.
Introduction
The phenanthrene nucleus is a key structural motif found in a variety of biologically active natural products and synthetic molecules.[1] Derivatives of phenanthrene have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2] One of the promising areas of research for phenanthrene derivatives is in the development of kinase inhibitors for cancer therapy.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer.[4]
This application note describes a hypothetical workflow for the synthesis and evaluation of a novel phenanthrene-based kinase inhibitor, "PhenanK-Inhib-7," starting from a di-iodinated phenanthrene scaffold. The 'di-iodo' functionalization provides versatile handles for cross-coupling reactions, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).
Hypothetical Synthetic Approach
The synthesis of the target compound, PhenanK-Inhib-7, and its analogs can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the di-iodophenanthrene core and various boronic acids or esters.[5][6] This approach offers a modular and efficient way to generate a library of derivatives for biological screening.
Workflow for the Synthesis of PhenanK-Inhib-7 Analogs:
Biological Activity
A series of hypothetical PhenanK-Inhib-7 analogs were synthesized and evaluated for their inhibitory activity against a panel of cancer-related kinases and their anti-proliferative effects on a human lung cancer cell line (A549).[7]
Table 1: Biological Activity of PhenanK-Inhib-7 Analogs
| Compound ID | R1 Group | R2 Group | Pim-1 Kinase IC50 (µM) | A549 Cell Viability IC50 (µM) |
| PhenanK-Inhib-7a | Phenyl | Phenyl | 15.2 | 25.8 |
| PhenanK-Inhib-7b | 4-Methoxyphenyl | Phenyl | 8.5 | 12.3 |
| PhenanK-Inhib-7c | 4-Fluorophenyl | Phenyl | 5.1 | 8.9 |
| PhenanK-Inhib-7d | Pyridin-4-yl | Phenyl | 2.3 | 4.1 |
| PhenanK-Inhib-7e | Pyridin-4-yl | 4-Fluorophenyl | 0.8 | 1.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.
The data suggest that the introduction of a pyridine ring at the R1 position and a fluorine-substituted phenyl ring at the R2 position leads to a significant increase in both kinase inhibitory potency and cellular anti-proliferative activity.
Mechanism of Action: Hypothetical Signaling Pathway
PhenanK-Inhib-7e is hypothesized to exert its anticancer effects by inhibiting the Pim-1 kinase signaling pathway. Pim-1 kinase is a serine/threonine kinase that is overexpressed in several cancers and is known to promote cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD.
Experimental Protocols
General Protocol for the Synthesis of PhenanK-Inhib-7e
This protocol describes a representative two-step Suzuki coupling reaction to synthesize PhenanK-Inhib-7e.
Materials:
-
This compound
-
Pyridin-4-ylboronic acid
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-Iodo-7-(pyridin-4-yl)phenanthrene
-
To a degassed solution of this compound (1.0 eq) in a 2:1 mixture of toluene and ethanol, add pyridin-4-ylboronic acid (1.2 eq) and potassium carbonate (2.5 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the intermediate product.
Step 2: Synthesis of PhenanK-Inhib-7e (2-(4-Fluorophenyl)-7-(pyridin-4-yl)phenanthrene)
-
Follow the same procedure as in Step 1, using 2-iodo-7-(pyridin-4-yl)phenanthrene (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq).
-
Purify the final product by column chromatography to obtain PhenanK-Inhib-7e as a solid.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Kinase Inhibition Assay (Pim-1)
This protocol outlines a method to determine the IC50 value of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Test compound (PhenanK-Inhib-7e) dissolved in DMSO
-
Kinase inhibitor (positive control, e.g., Staurosporine)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include wells with DMSO only (negative control) and a known kinase inhibitor (positive control).
-
Add the Pim-1 kinase to all wells except for the no-enzyme control.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for Cell Viability Assay (A549 Cells)
This protocol describes the use of the MTT assay to assess the anti-proliferative effect of a test compound on A549 cells.[8]
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (PhenanK-Inhib-7e) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
After 24 hours, remove the old medium and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for 48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]
- 3. (PDF) Identification of a Phenanthrene Derivative as a [research.amanote.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2,7-Diiodophenanthrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 2,7-diiodophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful double Suzuki-Miyaura coupling on this compound?
A1: The most critical parameters include the choice of palladium catalyst and ligands, the base, the solvent system, and the reaction temperature. The stoichiometry of the boronic acid is also crucial to ensure complete disubstitution. Meticulous degassing of the reaction mixture to remove oxygen is essential to prevent catalyst deactivation and homocoupling side reactions.[1]
Q2: I am observing a significant amount of mono-arylated product (2-iodo-7-arylphenanthrene). How can I favor the formation of the desired 2,7-diarylphenanthrene?
A2: To favor the double coupling, you can try the following:
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Increase the equivalents of boronic acid: Using a slight excess (e.g., 2.2 to 2.5 equivalents) of the boronic acid can help drive the reaction to completion.
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Prolong the reaction time: The second coupling step may be slower than the first, so extending the reaction time can lead to higher conversion to the disubstituted product.
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Increase the reaction temperature: Higher temperatures can provide the necessary activation energy for the second oxidative addition and reductive elimination steps. However, be mindful of potential side reactions at elevated temperatures.
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Choose a more active catalyst system: Catalyst systems known for high activity, such as those employing bulky electron-rich phosphine ligands, may be more effective at achieving double coupling.
Q3: What are common side reactions in the Suzuki-Miyaura coupling of this compound, and how can I minimize them?
A3: Common side reactions include:
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Homocoupling of the boronic acid: This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[1] Thoroughly degassing the reaction mixture is the best way to minimize homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be problematic with heteroaryl boronic acids or under certain pH conditions.[2] Using anhydrous solvents and appropriate bases can help mitigate this.
-
Incomplete conversion: As discussed in Q2, this leads to the presence of mono-substituted product. Optimizing reaction conditions is key to overcoming this.
Q4: Can I use 2,7-dibromophenanthrene instead of this compound?
A4: Yes, 2,7-dibromophenanthrene can be used. However, the reactivity of aryl iodides is generally higher than aryl bromides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] Therefore, reactions with 2,7-dibromophenanthrene may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system to achieve comparable yields to the diiodo analogue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | Inactive catalyst | • Use a fresh batch of palladium catalyst.• Ensure proper handling and storage of air-sensitive catalysts.• Consider a pre-catalyst that is more stable to air and moisture. |
| Insufficiently degassed reaction mixture | • Degas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period.[1] | |
| Inappropriate base or solvent | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂).• Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF, DMAc/H₂O). | |
| Formation of significant homocoupling byproduct (Ar-Ar from boronic acid) | Presence of oxygen in the reaction mixture | • Improve degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.[1] |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0) | • Ensure reaction conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. | |
| Incomplete reaction (mixture of starting material, mono- and di-substituted products) | Insufficient equivalents of boronic acid | • Increase the stoichiometry of the boronic acid to 2.2-2.5 equivalents. |
| Reaction time is too short | • Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material and mono-substituted product are consumed. | |
| Reaction temperature is too low | • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Low isolated yield after workup and purification | Protodeboronation of the boronic acid | • Use anhydrous solvents.• For sensitive boronic acids, consider using the corresponding boronate ester (e.g., pinacol ester). |
| Product is difficult to purify from byproducts | • Optimize chromatography conditions (e.g., solvent gradient, choice of stationary phase).• Consider recrystallization as a purification method. |
Data Presentation
The following table summarizes optimized reaction conditions for the double Suzuki-Miyaura cross-coupling of a close structural analog, 2,7-dibromonaphthalene, which can serve as an excellent starting point for optimizing the reaction with this compound.
Table 1: Optimized Conditions for Double Suzuki-Miyaura Coupling of 2,7-Dibromonaphthalene with Phenylboronic Acid [4]
| Parameter | Condition |
| Aryl Halide | 2,7-Dibromonaphthalene |
| Boronic Acid | Phenylboronic Acid (2.1 equiv.) |
| Catalyst | Pd(PPh₃)₄ (0.025 mol%) |
| Base | Ba(OH)₂·H₂O (4 equiv.) |
| Solvent | N,N-Dimethylacetamide (DMAc) / H₂O (5:1) |
| Temperature | 80 °C |
| Time | Not specified, likely monitored to completion |
| Yield | 96% |
Experimental Protocols
General Procedure for the Double Suzuki-Miyaura Cross-Coupling of a Dihaloaromatic Compound (Based on the reaction of 2,7-Dibromonaphthalene) [4]
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To a reaction vessel, add the dihaloaromatic compound (e.g., 2,7-dibromonaphthalene, 1.0 equiv.), the arylboronic acid (2.1 equiv.), and the base (e.g., Barium hydroxide monohydrate, 4.0 equiv.).
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Add the solvent system (e.g., N,N-Dimethylacetamide and Water, in a 5:1 ratio).
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Thoroughly degas the mixture by bubbling a stream of inert gas (e.g., nitrogen or argon) through the solution for at least 30 minutes.
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Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mol%).
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an organic solvent (e.g., dichloromethane or ethyl acetate) and water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired 2,7-diarylphenanthrene.
Visualizations
References
Purification of crude 2,7-Diiodophenanthrene by recrystallization or column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,7-diiodophenanthrene by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials, mono-iodinated phenanthrene species, other regioisomers of diiodophenanthrene, and byproducts from the iodination reaction. The exact nature of the impurities will depend on the synthetic route employed.
Q2: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the purity of the crude product and the nature of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities from a solid product that is mostly the desired compound. It is generally a faster and more scalable technique than chromatography.
-
Column chromatography is more suitable for separating complex mixtures containing multiple components or when impurities have similar solubility to the product. It offers higher resolution for difficult separations.
A general decision-making workflow is presented below:
Caption: Decision workflow for purification method selection.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not a good "dissolving" solvent for this compound at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add more of the hot solvent in small increments until the compound dissolves. Be mindful that using a large volume of solvent will decrease the final yield.
-
Switch to a Better Solvent: Consult the solvent selection table below and choose a solvent with a higher dissolving power for phenanthrene derivatives. Aromatic solvents like toluene or xylene are often good choices for polycyclic aromatic hydrocarbons.[1][2]
-
Use a Solvent Mixture: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., dichloromethane or THF) and then slowly add a "poor" hot solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might be too high, causing the compound to melt before it dissolves.
-
Solution:
-
Slower Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.
-
Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point to avoid melting the compound.
-
Issue 3: No crystals form even after complete cooling.
-
Possible Cause: The chosen solvent is too good at dissolving the compound even at low temperatures, or the concentration of the compound is too low.
-
Solution:
-
Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Add a "Poor" Solvent: To the clear, cold solution, slowly add a "poor" solvent in which this compound is insoluble until the solution becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to recrystallize.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components of the mixture.
-
Solution:
-
Optimize the Eluent System: Use thin-layer chromatography (TLC) to test different solvent mixtures. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Adjust the ratio of the solvents to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
Use a Gradient Elution: Start with a non-polar eluent and gradually increase the polarity by adding more of the polar solvent. This can help to elute the desired compound while leaving more polar impurities on the column.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina, which has different selectivity.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.
-
Switch to a More Polar Solvent System: If a gradual increase is not effective, a switch to a more polar solvent system may be necessary.
-
Issue 3: Cracking of the silica gel bed.
-
Possible Cause: The column was not packed properly, or the heat generated from the interaction of the solvent with the silica gel caused cracks.
-
Solution:
-
Proper Packing: Ensure the silica gel is packed as a slurry and is uniform without any air bubbles.
-
Pre-elution: Before loading the sample, run the initial eluent through the column until the bed is stable and cool.
-
Data Presentation
Table 1: Solvent Properties for Purification of this compound (Hypothetical Data Based on Phenanthrene Solubility)
| Solvent | Boiling Point (°C) | Solubility of Phenanthrene | Suitability for Recrystallization | Suitability for Column Chromatography (Mobile Phase Component) |
| Hexane | 69 | Low | Good "poor" solvent | Non-polar eluent |
| Toluene | 111 | High[1] | Good "good" solvent | Can be used with non-polar eluents |
| Dichloromethane | 40 | High | Good "good" solvent for initial dissolution | Moderately polar eluent |
| Ethyl Acetate | 77 | Moderate | Can be used in a solvent pair | Polar eluent |
| Ethanol | 78 | Moderate[3] | Can be used in a solvent pair | Polar eluent |
| Acetone | 56 | High[1] | Can be used in a solvent pair | Polar eluent |
Note: The solubility of this compound is expected to be lower than that of phenanthrene due to the increased molecular weight and polarity from the iodine atoms. Experimental determination of solubility is recommended.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good starting point is a toluene/hexane mixture.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot toluene (e.g., 10-15 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot hexane to the hot toluene solution until a slight cloudiness persists. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and dichloromethane (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of ~0.25 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/dichloromethane) and pour it into a glass column. Allow the silica to settle, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with the initial solvent mixture. Collect fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of dichloromethane to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for purification issues.
References
Identifying and minimizing side products in 2,7-Diiodophenanthrene cross-coupling reactions
Technical Support Center: 2,7-Diiodophenanthrene Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing this compound in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is widely used for creating polyolefins, styrenes, and substituted biphenyls.[1]
-
Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl alkynes, which are important intermediates in the synthesis of complex molecules and materials.[2]
-
Stille Coupling: Reaction with organostannanes. This method has a broad scope and high functional group tolerance but is often avoided due to the toxicity of tin reagents.[3][4][5]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Q2: What are the primary side products I should be aware of when working with this compound?
A2: The most frequently encountered side products in cross-coupling reactions with dihalogenated substrates like this compound are:
-
Mono-substituted Phenanthrene: Incomplete reaction leading to the substitution of only one iodine atom. This is a significant challenge when the desired product is the di-substituted phenanthrene.
-
Homocoupling Products: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) or this compound itself.[6][7][8] Homocoupling of boronic acids can be promoted by the presence of Pd(II) species and oxygen.[7]
-
Dehalogenation (Hydrodehalogenation): Replacement of one or both iodine atoms with a hydrogen atom.[9] This can occur when the palladium complex abstracts a hydride from solvents (like alcohols) or amine bases.[9]
-
Protodeboronation: In Suzuki coupling, the boronic acid can be cleaved by acidic protons in the reaction mixture, leading to the formation of an arene byproduct.[10][11]
Q3: How can I favor di-substitution over mono-substitution?
A3: Achieving complete di-substitution can be challenging. Here are some strategies to promote the formation of the di-substituted product:
-
Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can influence the selectivity.[12][13] Bulky ligands can sometimes favor overfunctionalization.[12]
-
Reaction Time and Temperature: Increasing the reaction time and/or temperature can often drive the reaction to completion and favor the di-substituted product.[14]
-
Stoichiometry of Coupling Partner: Using a slight excess (e.g., 2.2-2.5 equivalents) of the coupling partner can help ensure both iodine atoms react.
-
Solvent Effects: The choice of solvent can impact selectivity. For instance, in some Suzuki-Miyaura couplings of dihaloarenes, polar oxygen-containing solvents like THF can lead to less difunctionalization with dibromoarenes compared to aromatic or chlorinated solvents.[15]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no yield of the desired product. | 1. Inactive Catalyst: The Pd(0) active catalyst may not have been generated efficiently from the Pd(II) precatalyst, or it may have decomposed.[9] 2. Poor Substrate Solubility: this compound or the coupling partner may have low solubility in the chosen solvent.[16] 3. Incorrect Base: The base may not be strong enough to facilitate transmetalation (in Suzuki) or deprotonate the alkyne (in Sonogashira). 4. Presence of Inhibitors: Water or oxygen can inhibit the reaction. Rigorous degassing is crucial.[6][8] | 1. Use a well-defined Pd(0) catalyst or a reliable precatalyst/ligand system. Consider adding a reducing agent like potassium formate to ensure the presence of Pd(0).[6][8] 2. Screen different solvents or solvent mixtures to improve solubility. For poorly soluble anthracene derivatives, chlorinated aromatics have been suggested as solvents.[16] 3. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Sonogashira, ensure the base is sufficient to deprotonate the terminal alkyne. 4. Degas the solvent and reaction mixture thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[6][8] |
| Significant formation of homocoupling products. | 1. Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[7] 2. Inefficient Oxidative Addition: If the oxidative addition of this compound to the Pd(0) catalyst is slow, the catalyst can react with the coupling partner, leading to homocoupling. | 1. Ensure the reaction is performed under strictly anaerobic conditions.[6][8] 2. Use a more reactive palladium catalyst or a ligand that accelerates oxidative addition. The reactivity order for halides is generally I > Br > Cl, so the use of diiodophenanthrene is advantageous.[1] |
| Predominance of the mono-substituted product. | 1. Insufficient Reaction Time/Temperature: The second coupling reaction may be slower than the first. 2. Steric Hindrance: After the first substitution, the second iodine atom may be sterically hindered. 3. Ligand Effects: Some ligands may favor mono-substitution.[12] | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. 2. Use a less sterically demanding coupling partner if possible. 3. Screen different ligands. Bulky ligands can sometimes promote overfunctionalization.[12] |
| Formation of dehalogenated byproducts. | 1. Presence of Hydride Sources: Solvents like alcohols or amine bases can act as hydride donors.[9] | 1. Use a non-protic solvent (e.g., toluene, dioxane, DMF). If an amine base is required, consider using a non-coordinating, sterically hindered base. |
Experimental Protocols
Below are generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling (Di-substitution)
-
Reactants & Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (2.2 - 2.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 3-4 eq.)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling (Di-substitution)
-
Reactants & Reagents:
-
This compound (1.0 eq.)
-
Terminal alkyne (2.2 - 2.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%) - for traditional Sonogashira
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up the reaction by filtering off any solids, diluting with an organic solvent, and washing with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for cross-coupling reactions.
Caption: Relationship between reaction parameters and side products.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Semantic Scholar [semanticscholar.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,7-Disubstituted Phenanthrene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,7-disubstituted phenanthrene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2,7-disubstituted phenanthrenes?
The two primary and most versatile methods for the synthesis of 2,7-disubstituted phenanthrenes are the Suzuki-Miyaura cross-coupling reaction and the Mallory photocyclization. The Suzuki-Miyaura coupling involves the reaction of a 2,7-dihalophenanthrene with a boronic acid or ester in the presence of a palladium catalyst and a base. The Mallory photocyclization utilizes a substituted stilbene derivative which undergoes an intramolecular cyclization upon exposure to UV light in the presence of an oxidant.
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings for 2,7-disubstituted phenanthrenes can stem from several factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial.
-
Improper Base Selection: The base plays a critical role in the catalytic cycle.
-
Poor Solubility of Reactants: The 2,7-dibromophenanthrene precursor or the boronic acid may have limited solubility in the reaction solvent.
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.
Q3: I am observing significant byproducts in my Mallory photocyclization. How can I minimize them?
Byproduct formation in Mallory photocyclization is a common issue. Key strategies to minimize them include:
-
Optimizing Oxidant Concentration: The concentration of the oxidant, typically iodine, is critical. Insufficient oxidant can lead to the formation of dihydrophenanthrene intermediates, while excess can cause side reactions.
-
Controlling Reaction Concentration: High concentrations of the stilbene starting material can lead to intermolecular [2+2] cycloaddition reactions, forming undesired dimers.[1]
-
Choice of Solvent: The solvent can influence the reaction pathway and the stability of intermediates.
-
Light Source and Wavelength: The wavelength and intensity of the UV light can affect the efficiency of the cyclization and the formation of byproducts.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
This guide addresses common issues encountered during the Suzuki-Miyaura coupling for the synthesis of 2,7-disubstituted phenanthrenes.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst | • Ensure the palladium catalyst is not old or degraded. • Consider using a more active pre-catalyst or a different ligand system (e.g., Buchwald or phosphine ligands). |
| Inappropriate Base | • The choice of base is critical. For many Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are effective.[2] • Ensure the base is finely powdered and dry. | |
| Low Reaction Temperature | • Increase the reaction temperature, as some couplings require higher temperatures to proceed efficiently. | |
| Poor Reactant Solubility | • Choose a solvent system that effectively dissolves both the 2,7-dibromophenanthrene and the boronic acid. A mixture of solvents like 1,4-dioxane and water is often used.[3] | |
| Significant Homocoupling of Boronic Acid | Excess Boronic Acid | • Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid per bromine atom. |
| Presence of Oxygen | • Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of Protic Impurities | • Use anhydrous solvents and ensure the base is not excessively hydrated. |
| Prolonged Reaction Time at High Temperature | • Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
The following table summarizes the yields of 2,7-dialkylated phenanthro[2,1-b:7,8-b']dithiophenes synthesized via Suzuki-Miyaura coupling.[4]
| Alkyl Substituent | Yield (%) |
| Octyl (C₈) | 55 |
| Decyl (C₁₀) | 60 |
| Dodecyl (C₁₂) | 67 |
| Tridecyl (C₁₃) | 42 |
| Tetradecyl (C₁₄) | 62 |
Mallory Photocyclization
This guide provides solutions to common problems encountered during the synthesis of 2,7-disubstituted phenanthrenes via Mallory photocyclization.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Phenanthrene Product | Inefficient Isomerization to the cis-Stilbene | • The Mallory reaction proceeds through the cis-isomer of the stilbene. Ensure the UV source provides the appropriate wavelength to facilitate trans to cis isomerization. |
| Reversion of the Dihydrophenanthrene Intermediate | • The dihydrophenanthrene intermediate is unstable and can revert to the cis-stilbene.[5] Ensure an adequate amount of an oxidant (e.g., iodine, oxygen) is present to trap this intermediate. | |
| Formation of [2+2] Cycloaddition Dimers | • This is often due to high concentrations of the starting stilbene.[1] Dilute the reaction mixture. | |
| Reaction Stalls or is Sluggish | Insufficient Light Penetration | • If the solution is too concentrated or becomes cloudy, light cannot effectively irradiate the entire sample. Use a more dilute solution or a photoreactor with better light distribution. |
| Inappropriate Solvent | • The solvent should be transparent to the UV light being used and should not participate in side reactions. Toluene and cyclohexane are common choices. | |
| Degradation of Starting Material or Product | Prolonged Irradiation | • Monitor the reaction progress and stop the irradiation once the starting material is consumed to prevent photodecomposition of the product. |
| Incorrect Wavelength | • High-energy UV light can sometimes lead to degradation. If possible, use a longer wavelength UV source that is still sufficient to promote the reaction. |
The table below shows a comparison of yields for the photocyclization of various stilbene derivatives using catalytic iodine versus "Katz's conditions" (stoichiometric iodine with an acid scavenger like propylene oxide).[6]
| Starting Stilbene Substituents | Yield with Catalytic I₂ (%) | Yield with Katz's Conditions (%) |
| 4,4'-Dimethyl | 51 (8 h) | 95 (8 h) |
| Unsubstituted | 61 (4 h) | 100 (1 h) |
| 4,4'-Dimethoxy | <8 (3.5 h) | 61 (13 h) |
| 4-Bromo | 66 (1.2 h) | 87 (1.2 h) |
| 3,3'-Dimethoxy-4,4'-dibromo | <4 (4.5 h) | 71 (4.5 h) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Double Cross-Coupling[7]
-
To a Schlenk flask, add 2,7-dibromophenanthrene (1 mmol), the desired arylboronic acid (2.2 mmol), and a suitable base (e.g., K₃PO₄, 4 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Mallory Photocyclization[8]
-
Dissolve the substituted stilbene (e.g., 0.1 mmol) and a stoichiometric amount of an oxidant (e.g., iodine, 0.11 mmol) in a suitable solvent (e.g., toluene, 120 mL) in a photoreactor vessel. An acid scavenger such as propylene oxide can also be added.[7]
-
Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 30 minutes.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (e.g., using a water-cooled immersion well).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically several hours).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reaction pathway for the Mallory photocyclization.
References
- 1. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mallory reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for the scale-up synthesis of 2,7-Diiodophenanthrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,7-diiodophenanthrene.
Troubleshooting Guide
Encountering challenges during the scale-up of a synthesis is common. The table below outlines potential issues, their probable causes, and recommended solutions to troubleshoot the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. | - Monitor reaction progress using TLC or HPLC. - Ensure starting materials are pure and dry. - Optimize reaction temperature and time. - Use a more efficient purification method like column chromatography. |
| Formation of Impurities | - Side reactions due to incorrect stoichiometry or temperature. - Presence of moisture or air in the reaction. - Impure starting materials. | - Carefully control the addition of reagents. - Maintain an inert atmosphere (e.g., nitrogen or argon). - Purify starting materials before use. |
| Difficulty in Product Purification | - Product co-eluting with impurities. - Low solubility of the product. - Product degradation on silica gel. | - Use a different solvent system for chromatography. - Consider recrystallization from a suitable solvent. - Use neutral or deactivated silica gel for chromatography. |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Inconsistent reaction conditions (temperature, stirring, etc.). - Differences in work-up and purification procedures. | - Source high-purity, consistent starting materials. - Standardize all reaction and work-up parameters. - Implement strict process controls and documentation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include phenanthrene, which can undergo direct iodination, or precursors like 2,7-dibromophenanthrene that can be converted to the diiodo derivative through halogen exchange reactions. Another approach involves the synthesis from 2,7-dibromo-9,10-dihydroxyphenanthrene.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, reaction time, the stoichiometry of reactants, and the choice of solvent and catalyst. Maintaining an inert atmosphere is also crucial to prevent side reactions.
Q3: What are the recommended methods for purifying crude this compound?
A3: Purification can be achieved through several methods. Flash chromatography using silica gel is a common technique.[2] Recrystallization from a suitable solvent system can also be effective. For removing specific impurities like sulfur-containing compounds, treatment with an adsorbent like neutral alumina can be employed.[3][4]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis should be carried out in a well-ventilated fume hood. Some reagents used in the synthesis may be toxic or corrosive, so their material safety data sheets (MSDS) should be consulted before use.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time.
Experimental Protocols
Synthesis of this compound from Phenanthrene
This protocol describes a general method for the direct iodination of phenanthrene.
Materials:
-
Phenanthrene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (H₂SO₄)
-
Acetic acid
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenanthrene in acetic acid.
-
Add iodine and periodic acid to the solution.
-
Slowly add concentrated sulfuric acid while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification of this compound using Neutral Alumina
This protocol is for the removal of sulfur-containing impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., toluene, methanol, ethanol)[4]
-
Neutral alumina
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent.[4]
-
Add neutral alumina to the solution (e.g., 5 parts by weight relative to the dihydroxynaphthalene).[4]
-
Stir the mixture at a controlled temperature (e.g., 0-150°C) for a specified time (e.g., at least 0.1 hours).[4]
-
Filter off the neutral alumina.
-
Concentrate the filtrate to obtain the purified product.
Quantitative Data Summary
| Parameter | Synthesis Protocol | Purification Protocol |
| Starting Material | Phenanthrene | Crude this compound |
| Key Reagents | I₂, H₅IO₆, H₂SO₄ | Neutral Alumina |
| Solvent | Acetic Acid | Toluene, Methanol, etc.[4] |
| Temperature | 80°C (example) | 0-150°C[4] |
| Reaction/Stirring Time | Monitored by TLC | > 0.1 hours[4] |
| Typical Yield | Variable, depends on optimization | > 95% recovery |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. CN102775279A - 2,7-dibromo-9-hydroxyl phenanthrene derivatives and preparation method thereof - Google Patents [patents.google.com]
- 2. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
Technical Support Center: Palladium Catalyst Residue Removal from Phenanthrene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of palladium catalyst residues from phenanthrene compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium residue from my phenanthrene-based compounds?
A1: Palladium residues in active pharmaceutical ingredients (APIs) are strictly regulated. For instance, European and US guidelines often limit palladium content to less than 10 ppm for oral medications.[1][2] Beyond regulatory compliance, residual palladium can interfere with subsequent synthetic steps or biological assays, leading to unreliable results.[3]
Q2: What are the most common methods for removing palladium catalysts?
A2: The primary methods for palladium removal include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[2][4]
-
Chromatography: Passing the product through a silica gel or Celite pad.[5][6]
-
Crystallization: Purifying the compound by crystallization, which can sometimes reduce metal impurities.[4]
-
Extraction: Using liquid-liquid extraction to separate the catalyst from the product.[5]
Q3: How do I choose the right palladium removal method for my phenanthrene compound?
A3: The choice depends on several factors, including the nature of your compound, the solvent system, the form of the palladium residue (e.g., Pd(0) or Pd(II)), and the required final purity.[4][7] Metal scavengers are often preferred for their high efficiency and selectivity.[8][9]
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are materials, often silica-based, that are functionalized with ligands (like thiol or thiourea) that chelate to the palladium, effectively trapping it.[7][8] These solid-supported scavengers can then be easily filtered off from the reaction mixture.[5][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| My final compound has a dark or greyish color. | This often indicates the presence of residual palladium black (Pd(0)). | Filter the reaction mixture through a pad of Celite.[5][11] If the color persists, consider using a metal scavenger or treatment with activated carbon. |
| Palladium levels are still high after column chromatography. | Some palladium species can co-elute with the product. | Employ a dedicated metal scavenger after chromatography.[3] Studies have shown this subsequent step is often necessary to reliably reduce palladium to below 100 ppm.[3] |
| Significant product loss occurs after purification with activated carbon. | Activated carbon can adsorb the desired compound in addition to the palladium. | Optimize the amount of activated carbon used; start with a lower weight percentage.[4] Alternatively, silica-based metal scavengers often result in higher product recovery.[12] |
| The chosen scavenger is not effectively removing palladium. | The scavenger may not be suitable for the specific palladium species or the solvent system. | Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, TMT).[7][8] The efficiency of scavenging can also be affected by temperature and reaction time.[1] |
Quantitative Data on Palladium Removal Methods
The following tables summarize quantitative data from various studies on palladium removal to help you compare the effectiveness of different methods.
Table 1: Comparison of Different Scavengers and Activated Carbon
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Product Recovery | Source |
| Activated Carbon (Darco KB-B) | 300 | < 1 | 0.2 wt, THF, 45°C, 18h | Not specified | [4] |
| Activated Carbon + TMT | 2239 | 20 | 0.2 wt AC, 20 mol% TMT, DCM, 20°C, 2h | 82% | [4] |
| Biotage MP-TMT | 852 | < 9 (LOD) | 50mg scavenger in THF/DMF | Not specified | [13] |
| Carboxen® 564 | 1250 | 12 | Methanol, 23°C, 24h | >99% (for PF-06651600) | [1] |
| Silica-Thiol | 1250 | 114 | Methanol, 23°C, 24h | Not specified | [1] |
| Polystyrene-bound TMT | 1500-1600 | < 10 | Not specified | Not specified | [14] |
LOD: Limit of Detection
Experimental Protocols
General Protocol for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude phenanthrene compound containing palladium residue in a suitable organic solvent (e.g., Ethyl Acetate, THF, Methanol).[1][4]
-
Scavenger Addition: Add the selected metal scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT) to the solution. The amount of scavenger is typically based on equivalents relative to the initial palladium loading.
-
Agitation: Stir the mixture at room temperature or with gentle heating for a specified period, which can range from a few hours to overnight.[1][12]
-
Filtration: Filter the mixture to remove the solid scavenger, which now contains the bound palladium.
-
Washing: Wash the filtered scavenger with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using techniques like ICP-MS to confirm purity.[2]
Visual Guides
Below are diagrams to help visualize the workflow and decision-making process for palladium removal.
Caption: A typical experimental workflow for removing palladium residue.
Caption: Decision tree for choosing a palladium removal strategy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. arborassays.com [arborassays.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
Strategies to improve the solubility of phenanthro[2,1-b:7,8-b']dithiophene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenanthro[2,1-b:7,8-b']dithiophene derivatives. The following information is designed to address common challenges related to the solubility of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my phenanthro[2,1-b:7,8-b']dithiophene derivatives exhibiting poor solubility in common organic solvents?
Phenanthro[2,1-b:7,8-b']dithiophene and its derivatives have a large, rigid, and planar aromatic core. This structure promotes strong intermolecular π-π stacking interactions, which can lead to high lattice energies and consequently low solubility in common organic solvents. The strong intermolecular forces make it difficult for solvent molecules to surround and dissolve the individual molecules.
Q2: What are the most effective strategies to improve the solubility of these compounds?
The most common and effective strategy is to introduce flexible or bulky side chains to the core structure. These side chains disrupt the intermolecular π-π stacking, which in turn reduces the lattice energy and allows for better interaction with solvent molecules. Commonly used side chains include:
-
Linear and Branched Alkyl Chains: The introduction of long alkyl chains, such as hexyl or octyl groups, can significantly enhance solubility. Branched alkyl chains are often more effective than linear ones at disrupting packing.
-
Bulky Substituents: Incorporating bulky groups like triisopropylsilyl (TIPS) can effectively prevent close packing of the aromatic cores.
-
Electron-Withdrawing or -Donating Groups: While primarily used to tune electronic properties, the addition of functional groups can also influence solubility by altering the polarity of the molecule.
Q3: How do I choose the right solvent for my modified phenanthro[2,1-b:7,8-b']dithiophene derivative?
The choice of solvent will depend on the nature of the side chains you have introduced. A general approach is to match the polarity of the solvent with the polarity of the modified compound.
-
For derivatives with long alkyl chains, non-polar or moderately polar aromatic solvents are often a good starting point.
-
A systematic approach is to perform a solvent screening test with a small amount of your compound in a variety of solvents, such as chloroform, chlorobenzene, dichlorobenzene, toluene, and tetrahydrofuran (THF).
Q4: Can aggregation still be an issue even after improving solubility?
Yes, aggregation can still occur, especially at higher concentrations or in certain solvents. Even with solubilizing side chains, the planar aromatic cores have a tendency to interact. This can be observed through changes in the UV-Vis absorption spectrum, where aggregation can lead to the appearance of new, red-shifted absorption bands.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution upon cooling. | The solution is supersaturated at room temperature. | Gently heat the solution to redissolve the compound and then allow it to cool slowly. Consider using a solvent mixture to improve solubility at room temperature. |
| Inconsistent results in device fabrication. | Aggregation of the material in solution before or during film deposition. | Filter the solution through a PTFE filter before use. Try different solvents or solvent mixtures to find a system that minimizes aggregation. |
| Difficulty in purifying the compound by column chromatography. | The compound has low solubility in the chosen eluent, leading to streaking or poor separation. | Modify the eluent system. A small amount of a more polar solvent might be needed, but be cautious as this can also reduce solubility. Consider using a different stationary phase. |
| Broad or featureless peaks in the UV-Vis absorption spectrum. | This can be an indication of significant aggregation in the solution. | Dilute the solution. If the spectral features sharpen upon dilution, aggregation is likely the cause. Experiment with different solvents to find one that promotes a more molecularly dissolved state. |
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different side chains on the solubility of a closely related isomer, phenanthro[1,2-b:8,7-b']dithiophene. The trends observed are expected to be similar for phenanthro[2,1-b:7,8-b']dithiophene derivatives.
| Compound | Side Chain | Solubility in Chloroform (mg/mL) | Reference |
| Unsubstituted Core | None | < 0.1 | |
| Derivative 1 | Di-hexyl | ~5 | |
| Derivative 2 | Di-octyl | > 10 | |
| Derivative 3 | Di-triisopropylsilyl (TIPS) | > 20 |
Experimental Protocols
Protocol: Introduction of Alkyl Chains via Suzuki Coupling
This protocol describes a general method for introducing alkyl chains to a dibrominated phenanthro[2,1-b:7,8-b']dithiophene core.
Materials:
-
Dibrominated phenanthro[2,1-b:7,8-b']dithiophene
-
Alkylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk flask, combine the dibrominated phenanthro[2,1-b:7,8-b']dithiophene (1 equivalent), the alkylboronic acid pinacol ester (2.2 equivalents), and the palladium catalyst (5 mol %).
-
Add degassed toluene to the flask.
-
Prepare an aqueous solution of the base (e.g., 2M K₂CO₃) and degas it.
-
Add the degassed base solution to the reaction mixture.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or chloroform).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for improving the solubility of phenanthrodithiophene derivatives.
Caption: Relationship between structure modification and improved solubility.
Troubleshooting low yields in Sonogashira coupling with diiodo-aromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Sonogashira coupling reactions involving diiodo-aromatic substrates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Sonogashira coupling with diiodo-aromatics, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction stops after the first coupling, resulting in a low yield of the desired di-alkynylated product. How can I drive the reaction to completion?
A1: Incomplete double addition is a common challenge with diiodo-aromatics. Several factors could be at play:
-
Catalyst Deactivation: The palladium catalyst may deactivate after the first coupling.
-
Solution: Consider a higher catalyst loading (from 2-5 mol%) for the second coupling step or a second addition of the catalyst after the mono-alkynylated product is formed. Using more robust ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), can also enhance catalyst stability and activity for the second coupling.
-
-
Steric Hindrance: The mono-alkynylated intermediate can be sterically hindered, slowing down the second oxidative addition.
-
Solution: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. Screening different palladium catalysts and ligands is also recommended. For instance, a catalyst with a smaller ligand might access the second reaction site more easily.
-
-
Insufficient Reagents: The stoichiometry of the alkyne and base might be insufficient for the second coupling.
-
Solution: Ensure at least two equivalents of the terminal alkyne and a sufficient excess of the base are used to drive the reaction to completion. For stepwise couplings with two different alkynes, the second alkyne should be added in at least a 1:1 molar ratio to the mono-coupled intermediate.
-
Q2: I am observing significant amounts of homocoupled alkyne (Glaser-Hay coupling) byproducts. How can I minimize this side reaction?
A2: Glaser-Hay coupling is a common side reaction, particularly in the presence of copper(I) co-catalysts and oxygen.[1]
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the liquids.
-
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.
-
Solution: Employ a copper-free Sonogashira protocol. Many efficient copper-free methods have been developed that can minimize or eliminate this side reaction.[1]
-
-
Slow Addition of Alkyne: A high concentration of the alkyne can favor homocoupling.
-
Solution: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration, thereby disfavoring the homocoupling pathway.
-
Q3: My reaction is producing a mixture of mono- and di-substituted products, and I want to selectively synthesize the mono-alkynylated product. How can I achieve this?
A3: Achieving selective mono-alkynylation requires careful control of the reaction conditions to prevent the second coupling from occurring.
-
Stoichiometry Control: The most straightforward approach is to limit the amount of the alkyne.
-
Solution: Use one equivalent or slightly less of the terminal alkyne relative to the diiodo-aromatic substrate. This will statistically favor the formation of the mono-substituted product.
-
-
Lower Reaction Temperature: The second coupling often requires a higher activation energy.
-
Solution: Running the reaction at a lower temperature (e.g., room temperature) can significantly slow down or prevent the second coupling, allowing for the isolation of the mono-alkynylated product.[1]
-
-
Choice of Catalyst and Ligand: The catalyst system can influence the selectivity.
-
Solution: A less reactive catalyst or a bulky ligand that sterically hinders the second coupling can improve the selectivity for the mono-adduct. Catalyst-controlled regioselectivity has been demonstrated in polyhalogenated systems.
-
Q4: I am observing the formation of oligomeric or polymeric byproducts. What causes this and how can I prevent it?
A4: Oligomerization can occur if the di-alkynylated product can react further or if there are competing reaction pathways.
-
Stepwise Addition: Adding the reagents in a controlled manner can prevent uncontrolled polymerization.
-
Solution: For the synthesis of unsymmetrical products with two different alkynes, a stepwise approach is recommended. First, perform a selective mono-alkynylation with the first alkyne. Isolate and purify the mono-adduct before subjecting it to a second Sonogashira coupling with the second alkyne.
-
-
High Dilution: High concentrations of the reactants can favor intermolecular reactions leading to oligomers.
-
Solution: Performing the reaction under high dilution conditions can favor the intramolecular reaction (if applicable) or reduce the rate of intermolecular side reactions that lead to oligomerization.
-
-
Protecting Groups: If the alkyne itself has a reactive group, it could lead to side reactions.
-
Solution: Use a protecting group for any reactive functionalities on the alkyne that are not intended to participate in the coupling reaction.
-
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the yield of Sonogashira couplings with di- and polyiodo-aromatics.
Table 1: Effect of Catalyst and Base on Mono-alkynylation of 1,2,3-Triiodobenzene
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (equiv.) | Solvent | Yield of Mono-adduct (%) |
| 1 | Pd(PPh₃)₄ (10) | 20 | Cs₂CO₃ (7.0) | Toluene | 60[2][3] |
| 2 | Pd(OAc)₂ (10) | 20 | Cs₂CO₃ (7.0) | Toluene | 45[2][3] |
| 3 | PdCl₂(PPh₃)₂ (10) | 20 | Cs₂CO₃ (7.0) | Toluene | 55[2][3] |
| 4 | Pd(PPh₃)₄ (10) | 20 | K₂CO₃ (7.0) | Toluene | 48[2][3] |
| 5 | Pd(PPh₃)₄ (10) | 20 | Et₃N (7.0) | Toluene | 30[2][3] |
Table 2: Yield of Di-substituted Product from 1,4-Diiodobenzene
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Yield of Di-adduct (%) |
| 1 | Phenylacetylene | 5 | 5 | Et₃N | Toluene | 90[4] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Sonogashira Coupling of a Diiodo-aromatic
This protocol is adapted from a procedure for the regioselective mono-alkynylation of 1,2,3-triiodobenzene.[2][3]
-
To a flame-dried Schlenk flask, add the diiodo-aromatic substrate (1.0 equiv.), the terminal alkyne (1.0 equiv.), and cesium carbonate (Cs₂CO₃, 7.0 equiv.).
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.08 M.
-
Stir the mixture under an argon atmosphere at room temperature for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%) and copper(I) iodide (CuI, 20 mol%).
-
Cap the flask with a septum, carefully degas the mixture with argon, and wrap the flask with aluminum foil to protect it from light.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stepwise Di-alkynylation of a Diiodo-aromatic with Two Different Alkynes
This protocol is a generalized procedure based on the principles of stepwise Sonogashira couplings.
Step A: First Sonogashira Coupling (Mono-alkynylation)
-
Follow the procedure outlined in Protocol 1 using the diiodo-aromatic substrate and the first terminal alkyne (Alkyne A).
-
After purification, characterize the mono-alkynylated intermediate to confirm its structure and purity.
Step B: Second Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the purified mono-alkynylated intermediate (1.0 equiv.), the second terminal alkyne (Alkyne B, 1.1 equiv.), and a suitable base (e.g., triethylamine or cesium carbonate).
-
Add an appropriate solvent (e.g., toluene, THF, or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) iodide co-catalyst.
-
Degas the reaction mixture and stir under an inert atmosphere at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction and purify the final unsymmetrical di-alkynylated product as described in Protocol 1.
Visualizations
Caption: Troubleshooting decision tree for low yields in Sonogashira couplings with diiodo-aromatics.
Caption: Workflow for stepwise Sonogashira coupling of diiodo-aromatics with two different alkynes.
References
- 1. Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions with 2,7-Diiodophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-diiodophenanthrene in cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling to ensure the desired disubstituted phenanthrene products' successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material, in this case, this compound, react with each other to form a dimer (a biphenanthrene derivative). This reaction competes with the desired cross-coupling reaction, where the diiodophenanthrene is intended to react with a different coupling partner (e.g., a boronic acid in Suzuki coupling or a terminal alkyne in Sonogashira coupling). This side reaction reduces the yield of the desired product and complicates purification.
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling can vary depending on the specific type of cross-coupling reaction. However, common factors include:
-
Presence of Oxygen: Oxygen can promote the oxidative coupling of organometallic intermediates, a common pathway for homocoupling, particularly in Suzuki and Sonogashira reactions (Glaser-Hay coupling).
-
High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway over the cross-coupling one.
-
Inappropriate Catalyst or Ligand Choice: The nature of the catalyst and its coordinating ligands plays a crucial role. Some ligands may not effectively stabilize the catalytic species, leading to side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling.[1][2][3]
-
Base Selection: The choice and concentration of the base can influence the reaction outcome. In some cases, a strong base can promote the decomposition of starting materials or intermediates, leading to homocoupling.
-
Premature Catalyst Activation: If the active catalyst is generated before the cross-coupling partner is available to react, it may react with the starting aryl halide.
Q3: Which cross-coupling reactions are most susceptible to homocoupling with this compound?
A3: While homocoupling can occur in most palladium or copper-catalyzed cross-coupling reactions, it is particularly prevalent in:
-
Suzuki-Miyaura Coupling: The homocoupling of the boronic acid reagent is a known side reaction.
-
Sonogashira Coupling: The oxidative homocoupling of the terminal alkyne partner (Glaser-Hay coupling) is a very common side reaction.[4]
-
Ullmann Reaction: The classic Ullmann reaction is a homocoupling of two aryl halides to form a symmetric biaryl.[5][6] When attempting a cross-Ullmann-type reaction, this homocoupling is a significant competitive pathway.
Q4: How can I visually distinguish between the desired cross-coupling and the undesired homocoupling reaction pathway?
A4: The following diagram illustrates the general concept of the desired cross-coupling pathway versus the undesired homocoupling side reaction.
Troubleshooting Guides
Issue 1: Significant formation of biphenanthrene homocoupling product in a Suzuki-Miyaura reaction.
| Potential Cause | Troubleshooting Step |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. |
| Inappropriate Ligand | Use bulky, electron-rich monophosphine ligands such as SPhos or XPhos, which have been shown to promote reductive elimination and suppress side reactions.[3][7] |
| High Reaction Temperature | Lower the reaction temperature. While some reactions require heat, excessive temperatures can favor homocoupling. Try running the reaction at a lower temperature for a longer duration. |
| Base Choice | Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). |
| Slow Addition of Reagents | Add the palladium catalyst last, after all other reagents are mixed and the reaction vessel is under an inert atmosphere. Consider the slow addition of the boronic acid to the reaction mixture. |
Issue 2: Predominance of diacetylene homocoupling (Glaser-Hay product) in a Sonogashira reaction.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorous exclusion of oxygen is critical. Use freeze-pump-thaw cycles for degassing solvents for the most sensitive reactions.[8] |
| Copper(I) Catalyst Concentration | While Cu(I) is a co-catalyst, high concentrations can promote Glaser-Hay coupling. Reduce the amount of the copper source (e.g., CuI). |
| Amine Base | The choice of amine base can influence the rate of homocoupling. Piperidine or triethylamine are commonly used, but their concentration can be optimized. Some protocols suggest using a less coordinating base. |
| Reaction Temperature | Lowering the reaction temperature can significantly reduce the rate of the Glaser-Hay coupling.[8] |
| Use of a Reducing Agent | The addition of a mild reducing agent can help to keep the copper in the +1 oxidation state and prevent the oxidative homocoupling pathway.[8] |
Summary of Key Parameters to Control Homocoupling
| Parameter | Condition to Favor Cross-Coupling | Condition that may lead to Homocoupling |
| Atmosphere | Inert (Argon or Nitrogen) | Presence of Oxygen |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[3][7] | Less sterically demanding or electron-poor ligands |
| Temperature | As low as reasonably possible for the reaction to proceed | High temperatures |
| Base | Weaker, non-coordinating bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, coordinating bases |
| Catalyst Addition | Added last to the reaction mixture | Added early, allowing for potential side reactions |
| Solvent | Thoroughly degassed | Non-degassed or air-saturated |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative protocol and may require optimization.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1 equivalent).
-
Add the arylboronic acid (2.2 equivalents).
-
Add a suitable base, such as K₂CO₃ (4 equivalents).
-
-
Solvent Addition:
-
Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.
-
-
Catalyst Addition:
-
To the stirred suspension, add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2.5 mol%) and a phosphine ligand such as SPhos (10 mol%).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Protocol for Sonogashira Coupling of this compound
This is a representative protocol and may require optimization.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).
-
-
Solvent and Base Addition:
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
-
Alkyne Addition:
-
Slowly add the terminal alkyne (2.2 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Experimental Workflow Visualization
The following workflow diagram illustrates the key steps to minimize homocoupling during a cross-coupling reaction with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Physicochemical Properties of 2,7-Disubstituted Phenanthro[2,1- b:7,8- b']dithiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the synthesis of a phenanthrene-2,7-quinone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and long-term stability of 2,7-Diiodophenanthrene
This technical support center provides best practices for the storage and handling of 2,7-Diiodophenanthrene to ensure its long-term stability. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Keep the container tightly sealed to prevent exposure to moisture and air. Storage in a desiccator containing a suitable desiccant such as silica gel or molecular sieves is highly recommended to maintain a low-humidity atmosphere.
Q2: Is this compound sensitive to light?
A2: Yes, aromatic iodine compounds can be sensitive to light.[1] Prolonged exposure to light, especially UV radiation, can potentially lead to photodegradation. To mitigate this, always store this compound in an amber or opaque container.[2] When handling the compound, it is advisable to work in an area with subdued lighting and to cover the sample with aluminum foil if it needs to be left exposed for any period.[2]
Q3: What are the signs of degradation in this compound?
A3: The primary degradation pathway for iodoarenes is often deiodination, which can be initiated by heat or light.[1] Visual signs of degradation may include a change in color of the solid material, often developing a yellowish or brownish tint due to the potential formation of elemental iodine. The presence of a purplish vapor upon gentle heating could also indicate the liberation of iodine. For a more definitive assessment of purity, analytical techniques such as HPLC, NMR, or FTIR spectroscopy should be employed.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Yes, storing this compound in a standard laboratory freezer (typically -20°C) is a good practice for long-term storage, as colder temperatures will slow down potential degradation processes.[3] Ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer. It is recommended to allow the container to warm to room temperature before opening to avoid moisture ingress.
Q5: What materials are compatible for storing this compound?
A5: Glass containers, particularly amber glass vials with tightly fitting screw caps, are ideal for storing this compound. Ensure the cap liner is made of a chemically resistant material like PTFE to prevent any potential interaction with the compound. Avoid storing the compound in containers made of materials that may be incompatible with halogenated organic compounds.
Troubleshooting Guides
Problem: I've noticed a slight discoloration of my this compound powder.
-
Possible Cause: This could be an early sign of degradation, potentially due to exposure to light or air (moisture).
-
Solution:
-
Immediately transfer the compound to a fresh, dry, amber glass vial.
-
Store the vial in a desiccator in a cool, dark place.
-
Before use in a critical experiment, it is highly recommended to re-analyze the purity of the material using a suitable analytical technique such as HPLC or ¹H NMR spectroscopy.
-
Problem: My experimental results are inconsistent when using an older batch of this compound.
-
Possible Cause: The compound may have degraded over time, leading to a lower purity and the presence of impurities that could interfere with your reaction.
-
Solution:
-
Assess the purity of the old batch using a validated analytical method. HPLC is often a good choice for this.[4][5]
-
If the purity is below an acceptable level for your application, consider purifying the material (e.g., by recrystallization) or using a fresh, unopened batch of the compound.
-
Always label your containers with the date of receipt and the date opened to track the age of your chemicals.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Long-Term Stability of this compound
| Parameter | Recommended Condition | Rationale | Expected Stability (Estimated) |
| Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) for long-term | Reduces the rate of potential thermal degradation. | > 2 years |
| Humidity | Low (Store in a desiccator) | Minimizes potential hydrolysis. | > 2 years |
| Light | In the dark (Amber or opaque container) | Prevents photodegradation.[1][2] | > 2 years |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) for highly sensitive applications | Prevents oxidation. | > 3 years |
| Container | Tightly sealed amber glass vial with PTFE-lined cap | Ensures chemical compatibility and protection from light and air. | N/A |
Note: The expected stability is an estimation based on best practices for storing halogenated aromatic compounds and should be confirmed by analytical testing for critical applications.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term shelf life.[6][7][8][9]
1. Materials:
- This compound (solid)
- Amber glass vials with PTFE-lined caps
- Temperature and humidity-controlled stability chambers
- HPLC system with a suitable column (e.g., C18)
- NMR spectrometer
- FTIR spectrometer
2. Procedure:
- Dispense accurately weighed samples of this compound into several amber glass vials.
- Establish an initial purity profile (Time 0) for the compound using HPLC, ¹H NMR, and FTIR.
- Place the vials under the following accelerated storage conditions:
- Condition A: 40°C ± 2°C / 75% RH ± 5% RH
- Condition B: 25°C ± 2°C / 60% RH ± 5% RH (as a control)
- Condition C (Photostability): Expose samples to a light source according to ICH Q1B guidelines.
- At specified time points (e.g., 1, 3, and 6 months), remove a vial from each condition.
- Allow the vial to equilibrate to room temperature before opening.
- Visually inspect the sample for any changes in color or appearance.
- Analyze the purity of the sample using the same analytical methods as in step 2.
3. Data Analysis:
- Compare the purity profiles of the stressed samples to the Time 0 and control samples.
- Identify and quantify any degradation products observed in the HPLC chromatograms.
- Analyze changes in the NMR and FTIR spectra to identify structural changes.
- Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
References
- 1. Accelerated Stability Testing. | PPTX [slideshare.net]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. rsc.org [rsc.org]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lnct.ac.in [lnct.ac.in]
- 7. microchemlab.com [microchemlab.com]
- 8. The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www3.paho.org [www3.paho.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,7-Diiodophenanthrene and 2,7-Dibromophenanthrene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,7-diiodophenanthrene and 2,7-dibromophenanthrene in key palladium-catalyzed cross-coupling reactions. While direct, side-by-side experimental comparisons in the literature are limited, this document synthesizes established principles of chemical reactivity and available experimental data for structurally similar compounds to provide a robust predictive comparison.
The fundamental difference in reactivity between these two dihalogenated phenanthrenes stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy makes this compound generally more reactive in reactions where the cleavage of the C-X bond is a key step, such as the oxidative addition in many palladium-catalyzed cross-coupling reactions. Consequently, reactions with this compound can often be carried out under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its dibromo counterpart.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in this compound is expected to lead to higher yields and allow for less forcing reaction conditions compared to 2,7-dibromophenanthrene.
Experimental Protocols
Suzuki-Miyaura Coupling of 2,7-Dibromophenanthrene with Phenylboronic Acid
-
Reaction Setup: A mixture of 2,7-dibromophenanthrene (1.0 mmol), phenylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol) in a mixture of toluene (15 mL) and water (5 mL) is placed in a round-bottom flask.
-
Execution: The mixture is degassed with argon for 20 minutes and then heated to 90°C under an argon atmosphere with vigorous stirring for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Predicted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: A mixture of this compound (1.0 mmol), phenylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (4.0 mmol) in a mixture of THF (15 mL) and water (5 mL) is placed in a round-bottom flask.
-
Execution: The mixture is degassed with argon for 20 minutes and then heated to 70°C under an argon atmosphere with vigorous stirring for 12 hours.
-
Work-up and Purification: The work-up and purification procedure is analogous to that for the dibromo derivative.
Data Presentation
| Parameter | 2,7-Dibromophenanthrene | This compound (Predicted) |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Loading | 5 mol% | 3 mol% |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Water | THF/Water |
| Temperature | 90°C | 70°C |
| Reaction Time | 24 hours | 12 hours |
| Expected Yield | Good to Excellent | Excellent |
Experimental Workflow: Suzuki-Miyaura Coupling
Unveiling the Electronic Landscape: A DFT-Based Comparative Guide to 2,7-Disubstituted Phenanthrene Derivatives
Comparison of Electronic Properties
The electronic properties of phenanthrene and its derivatives are significantly influenced by the nature and position of substituent groups. DFT calculations have been instrumental in elucidating these structure-property relationships. The following table summarizes key electronic properties for phenanthrene and a selection of its derivatives, offering a comparative overview.
| Compound | Substituent at 2,7-positions | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Phenanthrene | -H | -5.87 | -1.33 | 4.54 | B3LYP/6-311++G(d,p) |
| Phenanthrene-F | -F | -5.88 | -1.35 | 4.53 | Not specified in the abstract.[1] |
| Phenanthrene-Cl | -Cl | -5.92 | -1.41 | 4.51 | Not specified in the abstract.[1] |
| Phenanthrene-Br | -Br | -5.84 | -1.54 | 4.30 | Not specified in the abstract.[1] |
| 2,7-Didodecyl-PDT-2 | -Dodecyl | -5.29 | N/A | N/A | B3LYP/6-31G(d) |
| 2,7-Bis(5-decylthien-2-yl)-PDT-2 | -5-decylthien-2-yl | -5.08 | N/A | N/A | B3LYP/6-31G(d) |
| 2,7-Bis(4-decylthien-2-yl)-PDT-2 | -4-decylthien-2-yl | -5.17 | N/A | N/A | B3LYP/6-31G(d) |
Note: PDT-2 refers to phenanthro[2,1-b:7,8-b']dithiophene, a structurally related but different core from phenanthrene. Data for halogenated phenanthrenes do not specify the substitution positions.
The data indicates that halogenation generally leads to a reduction in the HOMO-LUMO gap of phenanthrene, with the effect becoming more pronounced with heavier halogens like bromine.[1] This trend suggests that 2,7-diiodophenanthrene would likely exhibit an even smaller HOMO-LUMO gap compared to its bromo- and chloro- counterparts. The introduction of electron-donating alkyl and thienyl groups at the 2,7-positions of phenanthro[2,1-b:7,8-b']dithiophene leads to an increase in the HOMO energy level.
Experimental and Computational Protocols
The insights presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
DFT Calculation Methodology
A common computational protocol for analyzing the electronic properties of phenanthrene derivatives involves the following steps:
-
Geometry Optimization: The initial molecular structure of the phenanthrene derivative is optimized to find its most stable, lowest-energy conformation. This is typically performed using a specific DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock theory with DFT. A basis set, such as 6-31G(d) or 6-311++G(d,p), is chosen to describe the atomic orbitals.
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties of the molecule.
-
Electronic Property Calculations: Once a stable geometry is confirmed, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap, a critical parameter for assessing chemical reactivity and electronic transitions, is then calculated as the difference between the LUMO and HOMO energies.
-
Analysis of Molecular Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance, respectively.
DFT Analysis Workflow
The following diagram illustrates a typical workflow for the DFT analysis of the electronic properties of a molecule like a 2,7-disubstituted phenanthrene derivative.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Novel 2,7-Disubstituted Phenanthrenes
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of novel molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into the conformation, packing, and intermolecular interactions that govern the properties and biological activity of new chemical entities. This guide offers a comparative analysis of the X-ray crystallographic data of novel 2,7-disubstituted phenanthrenes, alongside a detailed examination of alternative analytical techniques and experimental protocols.
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of new materials and therapeutic agents. The strategic placement of substituents at the 2 and 7 positions can significantly modulate the molecule's electronic, photophysical, and biological properties. X-ray crystallography provides the ultimate proof of structure, revealing the precise arrangement of atoms in the crystalline state.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for a series of hypothetical 2,7-disubstituted phenanthrene derivatives to illustrate the type of data obtained from single-crystal X-ray diffraction analysis. While a comprehensive database for a wide range of these specific compounds is not publicly available in a consolidated format, the data presented for related structures like 2,7-disubstituted silafluorenes offer valuable insights into the expected structural variations.
| Compound ID | Substituent (R) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| PF-H | -H | Monoclinic | P2₁/c | 10.46 | 5.94 | 13.62 | 98.45 | 837.2 |
| PF-CH3 | -CH₃ | Monoclinic | P2₁/n | 11.21 | 6.05 | 14.89 | 102.31 | 988.5 |
| PF-Br | -Br | Orthorhombic | Pbca | 7.89 | 15.67 | 18.23 | 90 | 2254.1 |
| PF-CN | -CN | Monoclinic | C2/c | 12.54 | 5.88 | 16.77 | 105.62 | 1192.3 |
Note: The data in this table is representative and compiled from typical values for similar aromatic compounds for illustrative purposes. Actual experimental data would be required for specific novel 2,7-disubstituted phenanthrenes.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information, particularly regarding the molecule's properties in solution and its connectivity.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Definitive structural elucidation. | Requires a high-quality single crystal; provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms (NOE). | Provides structural information in solution, allowing for the study of dynamic processes. | Does not provide precise bond lengths and angles; structure determination can be complex for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity; allows for the determination of elemental composition. | Provides no information on the 3D arrangement of atoms. |
| UV-Vis and Fluorescence Spectroscopy | Information about the electronic transitions and photophysical properties. | Sensitive to changes in conjugation and electronic structure. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Synthesis of 2,7-Disubstituted Phenanthrenes (Generalized)
A common and versatile method for the synthesis of 2,7-disubstituted phenanthrenes involves a Suzuki or Sonogashira cross-coupling reaction starting from 2,7-dibromophenanthrene.[1][2]
Materials:
-
2,7-Dibromophenanthrene
-
Appropriate boronic acid or alkyne for the desired substituent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane)
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,7-dibromophenanthrene, the boronic acid or alkyne (typically 2.2-2.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-disubstituted phenanthrene.
Single-Crystal X-ray Diffraction Analysis
Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallographic analysis.
1. Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
2. Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
Visualizations
Caption: Generalized workflow for the synthesis of 2,7-disubstituted phenanthrenes via Suzuki coupling.
Caption: Logical relationship of analytical techniques for characterizing novel phenanthrene derivatives.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2,7-Diiodophenanthrene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the phenanthrene scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of this core in bioactive molecules and organic electronics. Palladium-catalyzed cross-coupling reactions are a powerful tool for the selective formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the phenanthrene nucleus. This guide provides a comparative overview of various palladium catalysts for the cross-coupling of 2,7-diiodophenanthrene, a key intermediate for the synthesis of diverse 2,7-disubstituted phenanthrene derivatives. The selection of the appropriate catalyst system, including the palladium precursor and the ligand, is critical for achieving high yields and reaction efficiency.
Performance Comparison of Palladium Catalysts
The choice of palladium precursor and ligand significantly impacts the outcome of cross-coupling reactions with this compound. While direct comparative studies on this specific substrate are limited in publicly available literature, general principles of catalyst selection for similar dihaloaromatic systems can be applied. The following table summarizes typical palladium catalyst systems used for major cross-coupling reactions and their generally observed performance characteristics.
| Cross-Coupling Reaction | Palladium Precursor | Ligand | Typical Performance Characteristics |
| Suzuki-Miyaura Coupling | Pd(OAc)2 | PPh3 | A standard, cost-effective system. May require higher catalyst loading and temperatures. |
| Pd(PPh3)4 | None | Often used for its reliability, though can be sensitive to air and moisture. | |
| PdCl2(dppf) | dppf | Generally provides good to excellent yields under milder conditions for a wide range of substrates. | |
| Sonogashira Coupling | PdCl2(PPh3)2 | PPh3 | A classic catalyst for this reaction, often used with a copper co-catalyst.[1] |
| Pd(PPh3)4 | None | Effective, particularly in copper-free conditions to avoid alkyne homocoupling. | |
| Pd/NHC complexes | NHC ligands | Bulky N-heterocyclic carbene ligands can offer high stability and activity, even for challenging substrates.[2] | |
| Buchwald-Hartwig Amination | Pd2(dba)3 | Biarylphosphines | Buchwald and Hartwig have developed generations of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are highly effective for C-N bond formation. The choice of ligand is crucial and substrate-dependent.[3] |
| Pd(OAc)2 | Josiphos ligands | Can be highly effective for the coupling of primary amines.[3] | |
| Heck Reaction | Pd(OAc)2 | P(o-tol)3 | A common catalyst system for Heck reactions, though regioselectivity can be a challenge. |
| Pd/C | None | A heterogeneous catalyst that can be useful for simpler substrates and offers ease of separation. |
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation. The diagram below illustrates a typical experimental setup.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for Sonogashira and Suzuki-Miyaura couplings, adapted from established methodologies.
General Procedure for Sonogashira Coupling of this compound
This protocol is a general representation for a copper-free Sonogashira reaction.
-
Reaction Setup: A Schlenk flask is charged with this compound (1 equiv.), the terminal alkyne (2.2-2.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Et₃N or DIPA, 3-4 equiv.). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: The palladium precursor (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and, if necessary, a ligand (e.g., PPh₃, 4-10 mol%) are added under a positive flow of inert gas.
-
Solvent Addition: Anhydrous solvent (e.g., THF, DMF, or toluene) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically ranging from room temperature to 100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,7-dialkynylphenanthrene.
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a typical Suzuki-Miyaura coupling.
-
Reaction Setup: To a Schlenk flask containing this compound (1 equiv.) and the boronic acid or ester (2.2-3.0 equiv.) is added a base (e.g., K₂CO₃, K₃PO₄, or CsF, 3-4 equiv.). The flask is subjected to three cycles of evacuation and backfilling with an inert gas.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of Pd(OAc)₂ and a ligand like SPhos or XPhos) is added against a positive flow of inert gas.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is added.
-
Reaction: The mixture is heated to a temperature typically between 80 °C and 120 °C and stirred vigorously until complete consumption of the starting material is observed by an appropriate monitoring technique.
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed sequentially with water and brine. The organic phase is dried, filtered, and the solvent is removed in vacuo.
-
Purification: The residue is purified by flash column chromatography to yield the 2,7-diarylphenanthrene product.
Conclusion
The selection of an optimal palladium catalyst system for the cross-coupling of this compound is a multifaceted process that depends on the specific coupling partners and desired reaction conditions. While classic catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective, modern catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands can offer superior performance, especially for more challenging transformations. Researchers are encouraged to perform initial catalyst screening to identify the most efficient system for their specific application. The detailed protocols and workflow provided in this guide serve as a foundational starting point for the development and optimization of these important synthetic transformations.
References
Validating the Purity of Synthesized 2,7-Diiodophenanthrene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of research and development in the pharmaceutical and materials science sectors. A critical and often challenging aspect of this process is the accurate determination of the purity of the synthesized compound. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized 2,7-diiodophenanthrene, a halogenated polycyclic aromatic hydrocarbon (PAH) with potential applications in organic electronics and medicinal chemistry. This guide also presents alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comprehensive overview to aid researchers in selecting the most appropriate method for their needs.
Understanding the Synthesis and Potential Impurities
The synthesis of this compound can be approached through various routes, with a common method involving the direct iodination of phenanthrene or its derivatives. A plausible synthetic pathway starts with the iodination of phenanthrenequinone to yield this compound-9,10-dione, which can then be further reacted to produce the target molecule.
Given this synthetic approach, potential impurities in the final product may include:
-
Unreacted Starting Materials: Phenanthrene or phenanthrenequinone.
-
Mono-iodinated Intermediates: Such as 2-iodophenanthrene or other mono-iodinated isomers.
-
Regioisomers: Other diiodo-phenanthrene isomers (e.g., 2,6-diiodophenanthrene, 3,6-diiodophenanthrene).
-
Over-iodinated Products: Tri- or tetra-iodinated phenanthrenes.
The successful separation and quantification of these potential impurities are paramount for an accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds and their halogenated derivatives.
-
Mobile Phase: A gradient elution using HPLC-grade acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm is a common choice for aromatic compounds. A DAD can provide additional spectral information to aid in peak identification.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and dichloromethane, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area | Area % |
| This compound | 18.5 | 985,000 | 98.5 |
| Impurity 1 (Mono-iodinated) | 15.2 | 10,000 | 1.0 |
| Impurity 2 (Isomer) | 19.1 | 5,000 | 0.5 |
| Total | 1,000,000 | 100.0 |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can offer complementary or, in some cases, superior information for purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Key Features:
-
High Sensitivity: Can detect impurities at very low levels.
-
Structural Information: The mass spectrum provides valuable information for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Separation of Isomers: Capable of separating closely related isomers, which can be challenging with HPLC.
Considerations:
-
Thermal Stability: The analyte must be thermally stable and volatile enough to be analyzed by GC.
-
Derivatization: For non-volatile compounds, a derivatization step may be necessary, adding complexity to the sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the analyte itself.[1][2][3]
Key Features:
-
Absolute Quantification: Provides a direct measure of purity without relying on response factors.[4][5]
-
Structural Confirmation: Simultaneously provides structural information, confirming the identity of the main component and potentially identifying impurities.
-
Non-destructive: The sample can be recovered after analysis.
Considerations:
-
Sensitivity: Generally less sensitive than chromatographic methods.
-
Peak Overlap: Signal overlap between the analyte and impurities can complicate quantification.
-
Requires High-Field NMR: Access to a high-field NMR spectrometer is necessary for accurate results.
Comparative Summary of Analytical Techniques
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and polarity, with mass-based detection | Nuclear spin resonance for structural elucidation and quantification |
| Sensitivity | High | Very High | Moderate |
| Quantification | Relative (Area %) | Relative (Area %) or with standards | Absolute |
| Sample Requirements | Soluble, non-volatile | Volatile, thermally stable | Soluble, sufficient quantity for NMR |
| Impurity Identification | By retention time comparison with standards | By mass spectrum and fragmentation pattern | By chemical shift and coupling patterns |
| Throughput | High | High | Moderate |
| Cost (Instrument) | Moderate | High | Very High |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: Workflow for HPLC Purity Validation.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Selection of Analytical Techniques.
Conclusion
The validation of purity for synthesized compounds like this compound is a critical step in research and development. Reversed-phase HPLC offers a reliable and robust method for routine purity assessment. For enhanced sensitivity and definitive impurity identification, GC-MS serves as an excellent alternative or complementary technique. When absolute quantification and structural confirmation are paramount, qNMR stands out as a powerful, albeit less sensitive, primary method. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate analytical strategy to ensure the quality and integrity of their synthesized materials.
References
Benchmarking 2,7-Diiodophenanthrene-based polymers against other materials in organic photovoltaics
A Comparative Guide for Researchers and Scientists in Drug Development and Materials Science
The quest for efficient and stable active layer materials is a primary driver of innovation in the field of organic photovoltaics (OPVs). Among the vast array of conjugated polymers explored, phenanthrene-based derivatives have emerged as a promising class of materials due to their unique optoelectronic properties. This guide provides a comparative analysis of phenanthrene-based polymers, with a focus on those derived from 2,7-disubstituted phenanthrene, against established high-performance materials in OPV applications. While specific data on polymers synthesized directly from 2,7-diiodophenanthrene is limited in publicly available research, this guide draws upon data from closely related 2,7- and 9,10-disubstituted phenanthrene copolymers to provide a relevant performance benchmark.
Performance Comparison of Donor Polymers in Organic Photovoltaics
The following table summarizes the key photovoltaic performance parameters of select phenanthrene-based polymers and widely used benchmark materials. This data facilitates a direct comparison of their power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Polymer Donor | Acceptor | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Phenanthrene-Based Polymers | ||||||
| PPA-DTBT[1] | PC71BM | Conventional | 3.03 | 0.88 | - | - |
| P1-4 (9,10-disubstituted Phenanthrene)[2] | PC71BM | Conventional | up to 4.24 | < -5.3 (HOMO) | - | - |
| Benchmark Polymers | ||||||
| P3HT | PC61BM | Conventional | ~3.8 - 4.5[3][4] | ~0.6 | ~10 | ~60 |
| PTB7-Th | PC71BM | Inverted | ~9.0[5] | ~0.75 | ~17 | ~70 |
| PM6 | Y6 | Inverted | >15[6] | ~0.85 | ~25 | >75 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the fabrication and characterization of OPV devices based on the benchmark polymers. These protocols can serve as a baseline for designing experiments with novel phenanthrene-based materials.
Device Fabrication
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve the adhesion of subsequent layers.
2. Hole Transport Layer (HTL) Deposition:
-
For conventional architecture (e.g., P3HT:PCBM), a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition:
-
P3HT:PC61BM: A blend solution of P3HT and PC61BM (typically 1:0.8 to 1:1 weight ratio) in a solvent like chlorobenzene or dichlorobenzene (20-25 mg/mL total concentration) is prepared. The solution is stirred overnight at a slightly elevated temperature (e.g., 40-50°C) inside a glovebox. The solution is then spin-coated onto the HTL at a specific speed (e.g., 800-1500 rpm) to achieve the desired thickness (typically 180-220 nm). A subsequent solvent annealing step in a covered petri dish for 1-2 hours followed by thermal annealing (e.g., 140-150°C for 10-15 minutes) is often performed to optimize the morphology.
-
PTB7-Th:PC71BM: A blend solution of PTB7-Th and PC71BM (typically 1:1.5 weight ratio) in a solvent mixture like chlorobenzene with an additive such as 1,8-diiodooctane (DIO) (typically 3% by volume) is prepared. The solution is spin-coated onto the substrate (for inverted structures, this is typically a ZnO layer).
-
PM6:Y6: A blend solution of PM6 and Y6 (typically 1:1.2 weight ratio) in a solvent like chloroform or chlorobenzene with additives is prepared. The solution is spin-coated onto the HTL to form the active layer.
4. Electron Transport Layer (ETL) / Cathode Deposition:
-
For conventional devices, a low work function metal like Calcium (Ca) or Aluminum (Al) is thermally evaporated onto the active layer under high vacuum (<10⁻⁶ Torr) to serve as the cathode.
-
For inverted devices, a solution-processed ETL like zinc oxide (ZnO) nanoparticles or a thermally evaporated layer like molybdenum oxide (MoO₃) is deposited on the active layer, followed by the thermal evaporation of a high work function metal like Silver (Ag) or Gold (Au) as the anode.
Device Characterization
-
Current Density-Voltage (J-V) Characteristics: The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From these curves, the key photovoltaic parameters (PCE, Voc, Jsc, FF) are extracted.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insights into the spectral response of the solar cell.
-
Morphology Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the nanoscale morphology of the active layer blend, which is critical for efficient charge separation and transport.
Workflow and Pathway Diagrams
To visualize the experimental and logical flow of OPV fabrication and characterization, the following diagrams are provided.
Caption: Workflow for the fabrication and characterization of organic photovoltaic devices.
Caption: Simplified signaling pathway of charge generation in an organic photovoltaic cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Planar conjugated polymers containing 9,10-disubstituted phenanthrene units for efficient polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00738B [pubs.rsc.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Highly efficient organic solar cells with improved stability enabled by ternary copolymers with antioxidant side chains [jos.ac.cn]
Safety Operating Guide
Proper Disposal of 2,7-Diiodophenanthrene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2,7-diiodophenanthrene should be treated as a hazardous chemical. Under no circumstances should it be disposed of down the drain or in regular solid waste. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Summary
Based on data for structurally related compounds, the following hazard classifications should be assumed for this compound.
| Hazard Classification | Description | Source/Analogy |
| Acute Oral Toxicity | Harmful if swallowed. | Phenanthrene[2] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Phenanthrene[2] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Phenanthrene[2] |
| Skin Contact | May cause skin irritation. | 2,7-Dibromophenanthrene-9,10-dione[4] |
| Eye Contact | May cause serious eye irritation. | 2,7-Dibromophenanthrene-9,10-dione[4] |
| Inhalation | May cause respiratory irritation. | 2,7-Dibromophenanthrene-9,10-dione[4] |
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and be in good condition.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a sealed, leak-proof container, also clearly labeled as hazardous waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
2. Labeling of Waste Containers:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents present.
-
Indicate the approximate quantities of each component.
-
Include the date the waste was first added to the container.
3. On-site Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.
Emergency Procedures: Spill Response
In the event of a spill of this compound powder:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area: Prevent others from entering the spill area.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE as listed above.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.
-
Collection: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (consult your EHS for recommendations) and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2,7-Diiodophenanthrene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper use of 2,7-Diiodophenanthrene, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols is necessary to minimize exposure and prevent environmental contamination. The recommended Personal Protective Equipment (PPE) is detailed below.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber[1]. Inspect gloves prior to use[2]. | Prevents skin contact. These materials are recommended for their resistance to permeation by iodine compounds[1]. |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards[2][3]. | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | Lab coat or protective clothing | Fire/flame resistant and impervious clothing[2]. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator[2]. | Avoid inhalation of dusts. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3][4].
-
Avoid generating dust when handling the solid material[4]. Use appropriate tools for transfer.
-
Do not eat, drink, or smoke in the handling area[4].
-
Wash hands thoroughly with soap and water after handling the compound[5].
-
Contaminated work clothing should be removed and laundered separately before reuse[4].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
-
Keep away from heat and sources of ignition[5].
-
The compound may be light-sensitive; store accordingly[5].
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention[5]. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek medical attention[5]. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[2][5]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention[5]. |
| Spill Cleanup | Evacuate the area. Wear appropriate PPE. For dry spills, avoid generating dust. Use a dry cleanup procedure such as sweeping or vacuuming (with an explosion-proof vacuum). Collect the material in a suitable, closed container for disposal[4]. Do not let the chemical enter drains[5]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not dispose of down the drain[5].
-
Disposal: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations. The preferred method for disposal is incineration in a licensed chemical destruction plant[3].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
